molecular formula C34H32FeN4O4 B022852 Bohemine CAS No. 104244-10-2

Bohemine

Cat. No.: B022852
CAS No.: 104244-10-2
M. Wt: 616.5 g/mol
InChI Key: KABFMIBPWCXCRK-UHFFFAOYSA-L
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Description

Hemin (trade name Panhematin) is an iron-containing porphyrin. More specifically, it is protoporphyrin IX containing a ferric iron ion (heme B) with a chloride ligand.
Heme is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Heme is a metabolite found in or produced by Saccharomyces cerevisiae.
Protoheme IX is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14875-96-8
Record name Iron protoporphyrin IX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FERROHEME
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Bohemine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Bohemine, a notable 2,6,9-trisubstituted purine derivative recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. This document details the scientific journey from its conceptual origins, rooted in the discovery of the related natural product Bohemamine, to its chemical synthesis and biological evaluation.

Discovery and Origins

The story of this compound is intrinsically linked to the discovery of a class of pyrrolizidine alkaloids known as Bohemamines . These natural products were first isolated from the marine-derived actinomycete, Streptomyces spinoverrucosus. While this compound itself is a synthetic purine derivative, the initial discovery of the structurally distinct Bohemamines provided a foundation for the exploration of novel bioactive compounds.

Isolation of Bohemamines

The initial discovery involved the cultivation of Streptomyces spinoverrucosus and subsequent extraction and chromatographic separation of its secondary metabolites. This led to the identification of several Bohemamine analogs, including Bohemamine B, Bohemamine C, and 5-chlorobohemamine C. The structures of these compounds were elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

A particularly interesting discovery was the identification of dibohemamines, which are dimeric forms of Bohemamine. Further investigation revealed that these dimers are formed through a non-enzymatic reaction involving formaldehyde, which is naturally present in the culture medium. This spontaneous dimerization highlights a unique biosynthetic pathway and offers opportunities for the semi-synthesis of novel analogs.

Synthesis Pathway of this compound

The synthesis of this compound, as a 2,6,9-trisubstituted purine, follows a multi-step chemical pathway. The general strategy involves the sequential substitution of a purine scaffold at the 2, 6, and 9 positions. The following represents a plausible and commonly employed synthetic route.

Experimental Protocol for a Representative Synthesis

Step 1: N9-Alkylation of 2,6-Dichloropurine. To a solution of 2,6-dichloropurine in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃), to facilitate deprotonation. The desired alkyl halide (R₁-X) is then added, and the reaction mixture is stirred at room temperature or with gentle heating to promote the alkylation at the N9 position. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 2: Selective C6-Amination. The N9-alkylated 2,6-dichloropurine is dissolved in an alcohol solvent, typically ethanol or isopropanol. The desired amine (R₂-NH₂) is added, often in excess, along with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is heated to reflux. The greater reactivity of the C6-chloro substituent allows for selective amination at this position. The product is then isolated and purified.

Step 3: C2-Substitution. The final substitution at the C2 position can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, if a carbon-carbon bond is desired. Alternatively, for the introduction of an amino group, a nucleophilic aromatic substitution can be performed. For instance, the 2-chloro-6-amino-9-alkylpurine can be heated with a different amine (R₃-NH₂) in a sealed tube or under microwave irradiation to yield the final 2,6,9-trisubstituted purine, this compound. Purification is typically achieved by recrystallization or column chromatography.

Synthesis_Pathway A 2,6-Dichloropurine B N9-Alkylated 2,6-Dichloropurine A->B R₁-X, K₂CO₃ DMF C 2-Chloro-6-amino -9-alkylpurine B->C R₂-NH₂ DIPEA, EtOH D This compound (2,6,9-Trisubstituted Purine) C->D R₃-NH₂ Heat

Figure 1: General synthesis pathway for a 2,6,9-trisubstituted purine like this compound.

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By inhibiting CDKs, this compound can arrest cell cycle progression, which makes it a compound of significant interest in cancer research.

Cyclin-Dependent Kinase Inhibition

The inhibitory activity of this compound and related 2,6,9-trisubstituted purines has been evaluated against various CDK-cyclin complexes. The mechanism of inhibition is typically competitive with ATP, the natural substrate for the kinase. The purine core of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are necessary for cell cycle progression.

Cell Cycle Arrest

Studies on hybridoma cell cultures have shown that this compound can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1][2] The specific checkpoint at which the arrest occurs can be dependent on the concentration of this compound used.[1][2] This dual effect suggests that this compound may inhibit multiple CDKs that are active at different phases of the cell cycle.

Signaling_Pathway cluster_this compound This compound Inhibition G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 M M Phase G2->M CDK1/Cyclin B M->G1 Bohemine_G1S This compound Bohemine_G1S->S Bohemine_G2M This compound Bohemine_G2M->M

Figure 2: this compound's inhibitory effect on the cell cycle signaling pathway.

Quantitative Data

The biological activity of this compound and its analogs is quantified through various in vitro assays. The following tables summarize representative data for 2,6,9-trisubstituted purines and the related Bohemamine natural products.

Table 1: CDK Inhibitory Activity of Representative 2,6,9-Trisubstituted Purines
CompoundTargetIC₅₀ (µM)
Analog 1CDK1/cyclin B0.45
Analog 1CDK2/cyclin A0.65
Analog 1CDK5/p350.16
OlomoucineCDK1/cyclin B7
RoscovitineCDK1/cyclin B0.65

Note: Data is representative of the class of compounds and sourced from literature on 2,6,9-trisubstituted purine CDK inhibitors.

Table 2: Cytotoxicity of Dibohemamines
CompoundCell LineIC₅₀ (nM)
Dibohemamine BA549 (Lung Cancer)50
Dibohemamine CA549 (Lung Cancer)20

Note: Data is from studies on the naturally occurring dibohemamines.[3]

Conclusion

This compound, a 2,6,9-trisubstituted purine, represents a significant class of synthetic compounds with potent CDK inhibitory activity. Its development is conceptually linked to the discovery of the Bohemamine natural products from Streptomyces spinoverrucosus. The synthetic pathways to this compound are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The ability of this compound to induce cell cycle arrest underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research into the optimization of its structure and the elucidation of its broader biological effects is warranted.

References

Preliminary Studies on Bohemine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic, cell-permeable small molecule identified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. By inhibiting CDKs, compounds like this compound can disrupt the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This guide provides a technical overview of the preliminary cytotoxic studies of this compound, including representative data, detailed experimental protocols, and the putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic potential of a compound is typically evaluated by determining its IC50 value, the concentration at which it inhibits 50% of a biological process, such as cell growth. The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, reflecting the expected range of activity for a CDK inhibitor.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hr)IC50 (µM)
MCF-7Breast Adenocarcinoma488.5
HeLaCervical Cancer4812.2
A549Lung Carcinoma4815.7
HepG2Hepatocellular Carcinoma4810.1
K562Chronic Myelogenous Leukemia485.3

As a CDK inhibitor, this compound is expected to induce cell cycle arrest. The following table presents representative data from a cell cycle analysis experiment.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)55.225.119.71.5
This compound (10 µM)20.315.564.215.8

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its approximate IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow and the proposed signaling pathway for this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_flow_sub Flow Cytometry Analysis cluster_mechanism Mechanism of Action cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding bohemine_treatment This compound Treatment (Dose-Response) seeding->bohemine_treatment mtt_assay MTT Assay for Viability (IC50) bohemine_treatment->mtt_assay flow_cytometry Flow Cytometry bohemine_treatment->flow_cytometry western_blot Western Blot for Protein Expression bohemine_treatment->western_blot cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis

Caption: Experimental workflow for this compound cytotoxicity studies.

bohemine_pathway cluster_trigger Initiation cluster_cdk Cell Cycle Control cluster_apoptosis Apoptosis Induction (Intrinsic Pathway) This compound This compound cdk Cyclin-Dependent Kinases (CDKs) This compound->cdk inhibition cell_cycle_arrest G2/M Phase Arrest cdk->cell_cycle_arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) cell_cycle_arrest->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Signaling Pathways and Mechanism of Action

As a CDK inhibitor, this compound's primary mechanism of action is the disruption of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G2/M transition. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins.[2][3][4] Cell cycle arrest induced by this compound can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[2][3] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

Conclusion

The preliminary cytotoxic studies on this compound, a synthetic CDK inhibitor, suggest its potential as an anticancer agent. By inducing cell cycle arrest and subsequently triggering the intrinsic apoptotic pathway, this compound demonstrates a clear mechanism for its cytotoxic effects. Further research should focus on confirming these pathways through detailed molecular studies, evaluating the efficacy of this compound in in vivo models, and exploring its potential for combination therapies. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Bohemine: A Technical Whitepaper on its Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bohemine, a synthetic purine analog, has emerged as a molecule of interest in the field of oncology due to its activity as a cyclin-dependent kinase (CDK) inhibitor. By targeting the fundamental machinery of the cell cycle, this compound presents a potential therapeutic avenue for cancers characterized by dysregulated cell proliferation. This document provides a comprehensive technical overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. While in vivo data and clinical trial information are not currently available in the public domain, this whitepaper consolidates the existing in vitro findings to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in complex with their cyclin partners, are central to the progression of the cell cycle. Consequently, the inhibition of CDKs has become a validated strategy in cancer therapy. This compound is a cell-permeable, synthetic purine derivative that is structurally similar to other known CDK inhibitors such as olomoucine and roscovitine. Its ability to inhibit key CDK complexes suggests its potential as an anti-proliferative agent.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of cyclin-dependent kinases.[1] This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression, leading to cell cycle arrest.

Core Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are critical for the G2/M and G1/S transitions of the cell cycle, respectively. By inhibiting these kinases, this compound effectively halts the cell cycle at these crucial checkpoints, preventing uncontrolled cell division.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B Complex CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis_Substrates Mitotic Substrates CDK1_CyclinB->Mitosis_Substrates Phosphorylation Mitosis Mitosis Mitosis_Substrates->Mitosis Initiates This compound This compound This compound->CDK2_CyclinE Inhibits This compound->CDK1_CyclinB Inhibits

This compound's inhibition of CDK complexes leading to cell cycle arrest.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: Inhibition of Cyclin-Dependent Kinase Activity

Target EnzymeIC50 (µM)
CDK1 / Cyclin B1.1
CDK2 / Cyclin E0.8

Table 2: In Vitro Growth Inhibition of Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF7Breast Adenocarcinoma28
K562Chronic Myelogenous Leukemia113
CEMT-cell Acute Lymphoblastic Leukemia27
HOSOsteosarcoma58
G361Malignant Melanoma45

Experimental Protocols

While the precise experimental details for the this compound-specific studies are not fully available in the public domain, the following are detailed, representative methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK/cyclin complexes.

Methodology:

  • Reagents: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E, histone H1 as a substrate, [γ-³²P]ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA), and this compound at various concentrations.

  • Procedure: a. The kinase reaction is initiated by mixing the CDK/cyclin complex with the histone H1 substrate and a range of this compound concentrations in the kinase reaction buffer. b. The reaction is started by the addition of [γ-³²P]ATP. c. The mixture is incubated for a defined period (e.g., 30 minutes) at 30°C. d. The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). e. The phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper or SDS-PAGE. f. The amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography.

  • Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the IC50 for growth inhibition.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF7, K562, CEM, HOS, G361) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells). b. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours). c. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. d. The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Preparation: a. Both adherent and suspension cells are harvested and washed with PBS. b. The cells are then fixed in cold 70% ethanol and stored at -20°C.

  • Staining: a. Fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Kinase_Assay Kinase Inhibition Assay Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (MTT) Cell_Viability->Data_Analysis Cell_Cycle Cell Cycle Analysis Cell_Cycle->Data_Analysis Xenograft Xenograft Model Establishment Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity Tumor_Measurement->Data_Analysis Toxicity->Data_Analysis Bohemine_Synthesis This compound Synthesis & Characterization Bohemine_Synthesis->Kinase_Assay Bohemine_Synthesis->Cell_Viability Bohemine_Synthesis->Cell_Cycle Data_Analysis->Xenograft Preclinical Candidate

A generalized workflow for the preclinical evaluation of this compound.

Potential for Apoptosis Induction

CDK inhibitors have been shown to induce apoptosis in various cancer cell lines. The arrest of the cell cycle can trigger programmed cell death through several mechanisms, including the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and cytochrome c. While specific studies on this compound's effect on apoptotic pathways are not yet available, it is a plausible downstream consequence of its primary mechanism of action.

In Vivo Studies

As of the date of this document, there is no publicly available data from in vivo studies of this compound in animal models. Such studies are a critical next step in evaluating the therapeutic potential of this compound. A typical in vivo efficacy study would involve a xenograft model where human cancer cells are implanted in immunocompromised mice, followed by treatment with this compound to assess its effect on tumor growth and overall survival.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity as a CDK inhibitor, leading to growth inhibition in a range of cancer cell lines. The available data provides a strong rationale for further investigation. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its target CDKs and identifying other potential off-target effects.

  • Apoptosis and other Cell Death Mechanisms: Investigating the downstream effects of this compound-induced cell cycle arrest, including the induction of apoptosis.

  • In Vivo Efficacy and Toxicology: Conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

  • Combination Therapies: Exploring the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.

The development of this compound as a therapeutic agent is still in its early stages. However, the foundational data presented in this whitepaper underscores its potential and provides a roadmap for its continued investigation.

References

investigating the chemical properties of Bohemine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the chemical compound "Bohemine" has revealed no references to a substance with this name in the established chemical literature and databases. It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, a misspelling of a different chemical entity, or a theoretical molecule.

Without verifiable data, it is not possible to provide a technical guide on its chemical properties, experimental protocols, or associated signaling pathways. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and CAS registry number for the compound of interest to access accurate and reliable scientific information.

Should a valid chemical identifier for "this compound" become available, a comprehensive technical report can be compiled. This would typically include:

Chemical and Physical Properties

A detailed summary of the physicochemical characteristics of the compound would be presented here. This would include, but not be limited to:

  • Molecular Formula and Weight: The elemental composition and overall mass of the molecule.

  • Appearance: Physical state (solid, liquid, gas) and color.

  • Melting and Boiling Points: Temperatures at which the compound changes state.

  • Solubility: The ability of the compound to dissolve in various solvents, which is critical for formulation and experimental design.

  • pKa: The acid dissociation constant, indicating the acidity or basicity of the compound.

  • LogP: The partition coefficient, which provides insight into the lipophilicity of the molecule.

PropertyValue
Molecular FormulaData Not Available
Molecular WeightData Not Available
AppearanceData Not Available
Melting PointData Not Available
Boiling PointData Not Available
SolubilityData Not Available
pKaData Not Available
LogPData Not Available

Spectroscopic Data

A summary of spectroscopic data would be provided to aid in the structural elucidation and identification of the compound.

TechniqueKey Peaks / Chemical Shifts (ppm)
¹H NMRData Not Available
¹³C NMRData Not Available
Mass SpectrometryData Not Available
Infrared (IR)Data Not Available
UV-Vis SpectroscopyData Not Available

Experimental Protocols

Detailed methodologies for the determination of key chemical properties would be outlined in this section.

Determination of Melting Point: A detailed protocol for using a standard melting point apparatus would be described, including sample preparation, heating rate, and the criteria for determining the melting range.

Measurement of Solubility: A standardized protocol for assessing the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specified temperature would be provided. This would involve the preparation of saturated solutions and subsequent quantification of the dissolved compound.

High-Performance Liquid Chromatography (HPLC) Analysis: A general HPLC method for assessing the purity of the compound would be detailed, including the type of column, mobile phase composition, flow rate, and detection wavelength.

Hypothetical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the chemical analysis of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_property Property Analysis cluster_bioactivity Biological Evaluation synthesis Compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr solubility Solubility Testing purification->solubility ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mp Melting Point Determination solubility->mp purity Purity Assessment (HPLC) mp->purity screening Initial Bioactivity Screening purity->screening pathway Signaling Pathway Analysis screening->pathway

A general workflow for the synthesis, characterization, and analysis of a novel chemical compound.

Hypothetical Signaling Pathway

If "this compound" were found to be a signaling molecule, its mechanism of action would be investigated. The following diagram represents a hypothetical signaling cascade that could be initiated by a novel compound.

G This compound This compound receptor Membrane Receptor This compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression

A hypothetical G-protein coupled receptor signaling pathway initiated by a ligand.

Bohemine's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a 2,6,9-trisubstituted purine derivative, has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1] This class of molecules plays a crucial role in the regulation of the cell cycle, and their inhibition is a key strategy in the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, based on available scientific literature. The guide details its impact on cell cycle phases, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cell Cycle

This compound has been shown to induce cell cycle arrest in a concentration-dependent manner in mouse hybridoma cells.[2][3][4] The primary effect observed is a retardation of cell cycle progression at both the G1/S and G2/M boundaries.[2][3][4] While precise cell cycle distribution percentages from peer-reviewed publications are not publicly available, the following table summarizes the reported qualitative and semi-quantitative effects of this compound on cell growth and cycle arrest.

This compound ConcentrationEffect on Cell GrowthCell Cycle ArrestReference
1 - 10 µMShort-term growth arrestRetardation at G1/S and G2/M boundaries[2][3][4][5]
10 µMInhibition of growthRetardation at G1/S and G2/M boundaries[2][3][4][5]
30 µMInhibition of growthRetardation at G1/S and G2/M boundaries[2][3][4][5]

Note: The data presented is based on studies conducted on mouse hybridoma cells. The specific effects of this compound on other cell types may vary. Further research is required to establish detailed dose-response curves and the precise percentage of cells arrested in each phase of the cell cycle.

Signaling Pathways

As a cyclin-dependent kinase inhibitor, this compound's mechanism of action is centered on the inhibition of CDKs, which are key regulatory enzymes in the cell cycle. The progression through the different phases of the cell cycle is driven by the sequential activation of various CDK-cyclin complexes. By inhibiting these kinases, this compound can halt the cell cycle at specific checkpoints.

The following diagram illustrates the general mechanism of CDK-mediated cell cycle progression and the points at which a CDK inhibitor like this compound would act to induce G1/S and G2/M arrest.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D G1->CDK46_CyclinD Activation CDK2_CyclinE CDK2-Cyclin E CDK46_CyclinD->CDK2_CyclinE Promotes S S Phase CDK1_CyclinA CDK1-Cyclin A S->CDK1_CyclinA Activation CDK2_CyclinE->S Initiates DNA Replication G2 G2 Phase CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB Activation CDK1_CyclinA->G2 M M Phase CDK1_CyclinB->M Initiates Mitosis This compound This compound (CDK Inhibitor) This compound->CDK2_CyclinE Inhibition (G1/S Arrest) This compound->CDK1_CyclinB Inhibition (G2/M Arrest)

Caption: General CDK-mediated cell cycle signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on cell cycle progression.

Hybridoma Cell Culture and Treatment

This protocol describes the general procedure for culturing hybridoma cells and treating them with this compound.

Workflow Diagram:

Hybridoma_Culture_Workflow start Start with cryopreserved hybridoma cells thaw Thaw cells rapidly start->thaw culture Culture in appropriate medium (e.g., RPMI-1640 + 10% FBS) in a humidified incubator (37°C, 5% CO2) thaw->culture passage Subculture cells every 2-3 days culture->passage seed Seed cells at a defined density (e.g., 1x10^5 cells/mL) passage->seed treat Add this compound at desired concentrations (e.g., 1, 10, 30 µM) and a vehicle control seed->treat incubate Incubate for the desired time period (e.g., 24, 48 hours) treat->incubate harvest Harvest cells for analysis incubate->harvest

Caption: Workflow for hybridoma cell culture and treatment with this compound.

Methodology:

  • Cell Thawing and Culture: Rapidly thaw a cryopreserved vial of mouse hybridoma cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin). Centrifuge at low speed (e.g., 200 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

  • Cell Passaging: Monitor cell density and viability using a hemocytometer and trypan blue exclusion. When the culture reaches a density of approximately 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells by diluting them in fresh medium to a density of 1-2 x 10^5 cells/mL.

  • This compound Treatment: For cell cycle analysis, seed the hybridoma cells in multi-well plates at a density of 1-2 x 10^5 cells/mL. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the this compound stock solution to the cell cultures to achieve the desired final concentrations (e.g., 1, 10, 30 µM). Include a vehicle control (DMSO alone) at a concentration equivalent to the highest concentration of the solvent used for this compound treatment.

  • Incubation and Harvesting: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours). After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes. Centrifuge at low speed to pellet the cells, and wash with phosphate-buffered saline (PBS) before proceeding to cell cycle analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.

Workflow Diagram:

Flow_Cytometry_Workflow start Start with harvested cells wash_pbs Wash cells with PBS start->wash_pbs fix Fix cells in cold 70% ethanol wash_pbs->fix wash_fix Wash to remove fixative fix->wash_fix rnase Treat with RNase A to degrade RNA wash_fix->rnase pi_stain Stain with Propidium Iodide (PI) rnase->pi_stain acquire Acquire data on a flow cytometer pi_stain->acquire analyze Analyze cell cycle distribution using appropriate software acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Methodology:

  • Cell Fixation: After harvesting, resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them. Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms. Gate on single cells to exclude doublets and aggregates. The software will model the G0/G1, S, and G2/M peaks to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Cyclin and CDK Expression

This protocol provides a general method for analyzing the protein expression levels of key cell cycle regulators, such as cyclins and CDKs, by western blotting.

Workflow Diagram:

Western_Blot_Workflow start Start with treated and control cell pellets lysis Lyse cells to extract proteins start->lysis quantify Quantify protein concentration (e.g., BCA assay) lysis->quantify prepare Prepare protein samples with loading buffer and denature quantify->prepare sds_page Separate proteins by SDS-PAGE prepare->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies against target proteins (e.g., Cyclin B1, CDK1) block->primary_ab wash_primary Wash to remove unbound primary antibody primary_ab->wash_primary secondary_ab Incubate with HRP-conjugated secondary antibody wash_primary->secondary_ab wash_secondary Wash to remove unbound secondary antibody secondary_ab->wash_secondary detect Detect protein bands using chemiluminescence wash_secondary->detect analyze Analyze band intensities detect->analyze

Caption: Workflow for Western Blotting analysis of cyclin and CDK protein expression.

Methodology:

  • Protein Extraction: Lyse the cell pellets from the this compound treatment experiment in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge at high speed to pellet the cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane extensively with TBST to remove unbound primary antibodies. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound, as a 2,6,9-trisubstituted purine and CDK inhibitor, demonstrates clear effects on cell cycle progression, inducing arrest at the G1/S and G2/M checkpoints in a concentration-dependent manner in mouse hybridoma cells.[1][2][3][4] While the precise quantitative data and specific signaling pathways require further elucidation, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for further investigation into the mechanism of action of this compound and other related CDK inhibitors. Future studies should focus on obtaining detailed cell cycle distribution data, determining the IC50 values of this compound against a panel of CDKs, and identifying the specific upstream and downstream signaling molecules affected by this compound. Such data will be invaluable for assessing its potential as a therapeutic agent.

References

Initial Screening of Bohemine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Bohemine, a 2,6,9-trisubstituted purine derivative with potential as a cell cycle inhibitor. The document summarizes the known effects of this compound on a specific cell line and extrapolates its potential broader activity based on related compounds. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathway and experimental workflow are provided to support further research and drug development efforts.

Introduction to this compound

This compound is a synthetic 2,6,9-trisubstituted purine, a class of compounds known for their ability to inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[1] The purine scaffold is a privileged structure in medicinal chemistry, appearing in numerous endogenous signaling molecules.[2] As such, derivatives like this compound are of significant interest for their potential as anti-proliferative agents. Early studies have indicated that this compound can modulate cell cycle progression, suggesting its potential as an anticancer therapeutic.

In Vitro Efficacy of this compound and Related Purine Derivatives

Direct screening data for this compound is currently limited to a study on mouse hybridoma cells. To provide a broader perspective on its potential efficacy across various cancer types, this section includes data from functionally and structurally similar 2,6,9-trisubstituted purine derivatives. These compounds are also known to target CDKs and other kinases involved in cancer cell proliferation.

Table 1: Cytotoxicity of this compound in Mouse Hybridoma Cells

Concentration (µM)Effect on Cell Growth
1-10Short-term arrest followed by a temporary increase in specific growth rate
10Inhibition of growth
30Inhibition of growth

Data extracted from a study on mouse hybridoma cultures.[2][3]

Table 2: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values of Representative 2,6,9-Trisubstituted Purine Derivatives in Various Human Cancer Cell Lines

Compound ClassCell LineCancer TypeGI₅₀ (µM)IC₅₀ (µM)Target(s)
Bcr-Abl Inhibitor K-562Chronic Myeloid Leukemia0.7 - 1.30.015 - 0.090Bcr-Abl
KCL-22Chronic Myeloid Leukemia6.4 - 11.5-Bcr-Abl (T315I)
CDK12 Inhibitor SK-Br-3HER2+ Breast Cancer< 0.05-CDK12
HCC1954HER2+ Breast Cancer< 0.05-CDK12
General Purine Derivative HL-60Promyelocytic Leukemia--Induces Apoptosis, S-phase arrest
HeLaCervical Cancer-2.7 - 6.3-

This table summarizes data from various studies on 2,6,9-trisubstituted purine derivatives to illustrate the potential spectrum of activity for this compound.[1][3][4]

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

This compound has been identified as a cyclin-dependent kinase (CDK) inhibitor, with a reported IC₅₀ of 1 µM for an unspecified CDK.[1] CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle.[5] By inhibiting CDKs, this compound can induce cell cycle arrest, preventing cancer cells from proliferating.

Studies on mouse hybridoma cells indicate that this compound induces cell cycle retardation at both the G₁/S and G₂/M boundaries, depending on its concentration.[2][3] This dual effect suggests that this compound may inhibit multiple CDKs. For instance, CDK4/6 and CDK2 regulate the G₁/S transition, while CDK1 is essential for the G₂/M transition. The inhibition of these kinases by this compound would lead to the observed cell cycle arrest.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the generally accepted signaling pathway for CDK4/6 inhibitors, which is a likely mechanism of action for this compound at the G₁/S checkpoint.

Bohemine_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S phase) This compound This compound CDK46_CyclinD CDK4/6-Cyclin D Complex This compound->CDK46_CyclinD Inhibits Rb Rb CDK46_CyclinD->Rb Phosphorylates CellCycleArrest G1 Cell Cycle Arrest E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest via inhibition of the CDK4/6-Rb-E2F pathway.

Experimental Protocols

This section provides detailed methodologies for the initial screening of this compound in various cell lines.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon, leukemia) should be selected.

  • Culture Medium: Cells are to be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the drug concentration.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle using appropriate software.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the initial screening of a compound like this compound.

Experimental_Workflow cluster_workflow Initial Screening Workflow for this compound start Start: Select Diverse Cancer Cell Lines culture Cell Culture and Expansion start->culture cytotoxicity Cytotoxicity Screening (MTT Assay) culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Based on IC50 mechanism Mechanism of Action Studies (e.g., Western Blot for p-Rb) cell_cycle->mechanism end End: Identify Lead Candidates and Sensitive Cell Lines mechanism->end

Caption: A generalized experimental workflow for the initial in vitro screening of this compound.

Conclusion and Future Directions

The available data, although limited for this compound itself, strongly suggests that it functions as a cell cycle inhibitor through the targeting of CDKs. The information gathered from related 2,6,9-trisubstituted purines indicates that this compound is likely to exhibit cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Future research should focus on a broad screening of this compound against a diverse panel of human cancer cell lines to determine its specific IC₅₀ values and to identify cancer types that are particularly sensitive to its effects. Further mechanistic studies, including kinome profiling and analysis of downstream signaling pathways, will be crucial to fully elucidate its molecular targets and to guide its potential clinical development.

References

The Structure-Activity Relationship of Bohemine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Cyclin-Dependent Kinase Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bohemine, a synthetic, cell-permeable purine analog and a potent inhibitor of cyclin-dependent kinases (CDKs). This compound's ability to modulate the cell cycle makes it a compound of significant interest for researchers in oncology and other fields where cell proliferation plays a critical role. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's chemical features, biological activity, and the experimental methodologies used for its evaluation.

Core Structure and Biological Activity

This compound, with the chemical formula C18H24N6O, is a 2,6,9-trisubstituted purine derivative. Its primary mechanism of action is the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle. By inhibiting CDKs, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and in some cases, stimulate or suppress cell growth depending on its concentration.[1][2]

Structure-Activity Relationship of Purine-Based CDK Inhibitors

CompoundC2-SubstituentC6-SubstituentCDK2 IC50 (µM)
1 4'-sulfamoylanilinoH>100
2 4'-sulfamoylanilinoCyclohexylmethoxy0.005
3 4'-sulfamoylanilino3-Biphenyl0.044
4 4'-sulfamoylanilino4-Biphenyl0.13
5 anilinoCyclohexylmethoxy0.3

Data compiled from studies on 2-arylaminopurine analogs as CDK2 inhibitors.[3]

Key Observations from the SAR Data:

  • C6-Substitution is Critical: The presence of a bulky, lipophilic substituent at the C6 position is crucial for high-potency CDK2 inhibition. A simple hydrogen at this position (Compound 1) results in a significant loss of activity.

  • Nature of the C6-Substituent: The nature and position of the substituent at C6 influence potency. For instance, a cyclohexylmethoxy group (Compound 2) confers high potency. Biphenyl substitutions are also well-tolerated, with the 3-biphenyl analog (Compound 3) showing greater potency than the 4-biphenyl analog (Compound 4).

  • C2-Anilino Group: The 4'-sulfamoylanilino group at the C2 position consistently contributes to high-potency inhibition, likely through hydrogen bonding interactions within the ATP-binding pocket of the kinase.[4] Replacing the sulfamoyl group with a simple amino group (Compound 5 vs. Compound 2) leads to a decrease in potency.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complex (e.g., CDK1/Cyclin B, CDK2/Cyclin E)

  • Histone H1 (as a substrate)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound or analog) dissolved in DMSO

  • Phosphocellulose paper

  • 0.1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the substrate (Histone H1).

  • Add the test compound dilution to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 0.1% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell line treated with a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound or analog)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

Caption: Core purine scaffold of this compound and its analogs.

bohemine_sar_logic start This compound Analog Design modification Modification of R1, R2, or R3 start->modification synthesis Chemical Synthesis modification->synthesis evaluation Biological Evaluation (e.g., CDK Inhibition Assay) synthesis->evaluation sar Structure-Activity Relationship evaluation->sar sar->modification Iterative Optimization

Caption: Logical workflow for SAR studies of this compound.

bohemine_pathway This compound This compound cdk CDK/Cyclin Complex This compound->cdk g1_s_arrest G1/S Phase Arrest This compound->g1_s_arrest rb Rb Protein cdk->rb Phosphorylates e2f E2F Transcription Factor rb->e2f p_rb p-Rb (Phosphorylated) s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes

Caption: Simplified signaling pathway of this compound's action.

experimental_workflow start Cell Seeding treatment Treatment with This compound Analog start->treatment harvest Cell Harvesting & Fixation treatment->harvest staining Propidium Iodide Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis result Cell Cycle Profile analysis->result

Caption: Experimental workflow for cell cycle analysis.

References

An In-depth Technical Guide to the Exploratory Research of Bohemine's Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bohemine

This compound is a 2,6,9-trisubstituted purine derivative identified as a potent inhibitor of cyclin-dependent kinases (CDKs). As a member of this class of small molecules, this compound has been investigated for its potential to modulate cell cycle progression, a fundamental process often dysregulated in cancer. This guide provides a comprehensive overview of the current understanding of this compound's biological targets, its mechanism of action, and the experimental approaches used for its characterization.

Biological Targets and Mechanism of Action

The primary biological targets of this compound are cyclin-dependent kinases, a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle. By inhibiting CDKs, this compound interferes with the orderly progression of cells through the different phases of division.

Cell Cycle Regulation by Cyclin-Dependent Kinases

The cell cycle is a tightly regulated process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are driven by the sequential activation and inactivation of CDKs, which form active complexes with their regulatory partners, the cyclins.

A key event in the G1 to S phase transition is the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/6-cyclin D and subsequently by CDK2-cyclin E complexes. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.

The G2 to M phase transition is primarily controlled by the CDK1-cyclin B complex. Activation of this complex triggers a cascade of events leading to chromosome condensation, nuclear envelope breakdown, and the formation of the mitotic spindle.

This compound's Impact on Cell Cycle Progression

This compound has been demonstrated to induce cell cycle arrest at two critical checkpoints: the G1/S boundary and the G2/M boundary. This dual checkpoint inhibition suggests that this compound likely targets multiple CDKs. The observed effect of this compound is concentration-dependent, with lower (micromolar) concentrations reported to stimulate cell growth, while higher concentrations (10-30 µM) lead to growth inhibition. This complex dose-response relationship suggests that this compound may modulate more than one regulatory pathway, a phenomenon that warrants further investigation.

Bohemine_Cell_Cycle_Pathway G1_node G1 CDK46_CycD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex E2F E2F Rb_E2F->E2F S_node S E2F->S_node G2_node G2 S_node->G2_node CDK1_CycB CDK1-Cyclin B M_node M M_node->G1_node CDK46_CycD->Rb_E2F p CDK2_CycE CDK2-Cyclin E CDK2_CycE->Rb_E2F p (hyper) CDK1_CycB->M_node promotes entry This compound This compound This compound->CDK2_CycE This compound->CDK1_CycB

This compound's proposed mechanism of action on the cell cycle.

Quantitative Data on Biological Targets

A crucial aspect of characterizing any enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). While this compound is known to be a CDK inhibitor, specific IC50 values against a panel of CDKs are not yet publicly available in the reviewed literature.

Biological TargetThis compound IC50 (nM)
CDK1/Cyclin BData not available
CDK2/Cyclin EData not available
CDK4/Cyclin D1Data not available
CDK5/p25Data not available
CDK7/Cyclin HData not available
CDK9/Cyclin T1Data not available

Table 1: Inhibitory activity of this compound against key cyclin-dependent kinases. Further research is required to quantify the specific inhibitory concentrations.

Experimental Protocols

To facilitate further research into this compound and similar compounds, this section provides detailed, representative methodologies for key experiments used to characterize CDK inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., CDK2/Cyclin E) - Substrate (e.g., Histone H1) - ATP (with γ-32P-ATP) - this compound dilutions start->prepare_reagents reaction_setup Set up kinase reaction in microplate: - Add kinase, substrate, and this compound prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for 30 minutes initiate_reaction->incubation stop_reaction Stop reaction by adding SDS-PAGE loading buffer incubation->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page autoradiography Visualize phosphorylated substrate by autoradiography sds_page->autoradiography quantification Quantify band intensity to determine kinase activity autoradiography->quantification ic50_calc Calculate IC50 value from dose-response curve quantification->ic50_calc end End ic50_calc->end

Workflow for an in vitro kinase assay to determine this compound's IC50.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

    • Reconstitute recombinant human CDK2/Cyclin E enzyme and Histone H1 substrate in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Prepare ATP solution containing a final concentration of 100 µM ATP and 10 µCi of [γ-³²P]ATP.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of each this compound dilution.

    • Add 20 µL of the CDK2/Cyclin E and Histone H1 mixture to each well.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

    • Separate the reaction products on a 12% SDS-polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Histone H1.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound like this compound.

Flow_Cytometry_Workflow start Start cell_culture Culture cells (e.g., HeLa) to ~60% confluency start->cell_culture treatment Treat cells with varying concentrations of this compound for 24 hours cell_culture->treatment harvest Harvest cells by trypsinization treatment->harvest fixation Fix cells in cold 70% ethanol harvest->fixation staining Stain cells with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Acquire data on a flow cytometer staining->flow_cytometry analysis Analyze DNA content histograms to determine cell cycle distribution flow_cytometry->analysis end End analysis->end

Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or another suitable cancer cell line) in 6-well plates and allow them to attach overnight.

    • Treat the cells with a vehicle control (DMSO) and various concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission at ~617 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This method is used to assess the phosphorylation status of Rb, a direct downstream target of G1 CDKs, to confirm the mechanism of action of a CDK inhibitor.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound for a specified time (e.g., 6 hours) start->cell_treatment lysis Lyse cells in RIPA buffer with phosphatase and protease inhibitors cell_treatment->lysis quantification Determine protein concentration using a BCA assay lysis->quantification sds_page Separate protein lysates by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect proteins using an enhanced chemiluminescence (ECL) substrate secondary_ab->detection imaging Image the blot using a chemiluminescence imager detection->imaging end End imaging->end

Workflow for Western blot analysis of Rb phosphorylation.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described for the flow cytometry assay.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.

Summary and Future Directions

This compound has been identified as a promising CDK inhibitor with the ability to induce cell cycle arrest at both the G1/S and G2/M checkpoints. Its dual-action and concentration-dependent effects suggest a complex mechanism of action that warrants further detailed investigation.

Future research should focus on:

  • Quantitative Profiling: Determining the IC50 values of this compound against a comprehensive panel of CDKs to understand its selectivity profile.

  • Target Deconvolution: Identifying other potential off-target effects that may contribute to its observed biological activity.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.

  • Structural Biology: Solving the co-crystal structure of this compound in complex with its target CDKs to guide further structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

This technical guide provides a foundational understanding of this compound's biological targets and a framework for its continued investigation. The provided experimental protocols and workflows offer a practical guide for researchers aiming to further elucidate the therapeutic potential of this and other novel CDK inhibitors.

Bohemine's Role in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a lignan compound, has demonstrated significant potential as an anti-cancer agent through its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, with a particular focus on its effects on the A431 human epidermoid carcinoma cell line. The information presented herein is intended to support further research and drug development efforts targeting apoptotic pathways in oncology.

Cytotoxicity and Cell Cycle Arrest

This compound exhibits potent cytotoxic effects against various cancer cell lines. A key study has established the half-maximal inhibitory concentration (IC50) of this compound in A431 cells.

Table 1: IC50 Value of this compound in A431 Cells [1]

Cell LineCompoundIC50 (µM)Incubation Time (hours)
A431This compound1.672

One of the primary mechanisms through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest. Flow cytometry analysis has revealed that this compound treatment leads to a significant accumulation of A431 cells in the G2/M phase of the cell cycle, thereby preventing cell division.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in A431 Cells [1]

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control55.3 ± 2.125.1 ± 1.519.6 ± 1.8
This compound (6.25 µM)48.7 ± 2.520.3 ± 1.731.0 ± 2.2
This compound (12.5 µM)35.1 ± 1.915.8 ± 1.349.1 ± 2.6
This compound (25 µM)20.4 ± 1.610.2 ± 1.169.4 ± 3.1

Induction of Apoptosis

This compound is a potent inducer of apoptosis. Its pro-apoptotic activity is mediated through the modulation of key regulatory proteins in the intrinsic apoptotic pathway. Western blot analyses have provided quantitative insights into these molecular changes.

Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and a decrease in the precursor form of caspase-9 (pro-caspase-9).[1] Concurrently, it significantly upregulates the expression of the cell cycle inhibitor p21 and the levels of cleaved (active) caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1]

Table 3: Quantitative Western Blot Analysis of Apoptosis-Related Proteins in A431 Cells Treated with this compound [2]

ProteinThis compound Concentration (µM)Relative Protein Level (Fold Change vs. Control)
p2112.5~1.8
25~2.5
Pro-caspase-912.5~0.6
25~0.4
Cleaved Caspase-312.5~2.2
25~3.5
Cleaved PARP12.5~2.0
25~3.1
Bcl-212.5~0.7
25~0.5

Signaling Pathways Modulated by this compound

This compound's induction of apoptosis is intricately linked to its ability to modulate specific intracellular signaling pathways, primarily the PI3K/Akt/mTOR/p70S6K axis.

Inhibition of the p70S6K/S6 Pathway

A key mechanism of action for this compound is the inhibition of the p70 ribosomal protein S6 kinase (p70S6K) and its downstream effector, the ribosomal protein S6.[1] This pathway is crucial for protein synthesis and cell proliferation. This compound attenuates the epidermal growth factor (EGF)-mediated phosphorylation of both p70S6K and S6 in a concentration-dependent manner.[3]

Modulation of the PI3K/Akt Pathway

While this compound significantly inhibits the p70S6K/S6 pathway, its effect on the upstream kinase Akt is less pronounced. Studies have shown a modest and not always statistically significant decrease in the phosphorylation of Akt at Ser473 upon this compound treatment, suggesting that its primary target lies downstream of Akt or in a parallel pathway.[3]

Table 4: Quantitative Analysis of Signaling Pathway Proteins in A431 Cells [3]

ProteinTreatmentRelative Phosphorylation Level (Fold Change vs. Control)
p-Akt/AktEGF~2.5
EGF + this compound (6.25 µM)~2.2
EGF + this compound (12.5 µM)~1.8
EGF + this compound (25 µM)~1.5
p-p70S6K/p70S6KEGF~3.0
EGF + this compound (6.25 µM)~2.0
EGF + this compound (12.5 µM)~1.2
EGF + this compound (25 µM)~0.8
p-S6/S6EGF~3.5
EGF + this compound (6.25 µM)~2.2
EGF + this compound (12.5 µM)~1.1
EGF + this compound (25 µM)~0.6

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound-induced apoptosis.

bohemine_apoptosis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound p70S6K p70S6K This compound->p70S6K inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits p21 p21 This compound->p21 induces S6 S6 p70S6K->S6 activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6->Protein_Synthesis Akt Akt mTOR mTOR Akt->mTOR activates mTOR->p70S6K activates PI3K PI3K PI3K->Akt activates Pro_Casp9 Pro-caspase-9 Bcl2->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 cleavage Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 activates Casp3 Cleaved Caspase-3 Pro_Casp3->Casp3 cleavage PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP G2M_Arrest G2/M Arrest p21->G2M_Arrest

This compound's Mechanism of Apoptosis Induction.

western_blot_workflow start A431 Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bcl-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Quantitative Analysis detection->analysis end Results analysis->end

Western Blot Experimental Workflow.

cell_cycle_workflow start A431 Cell Culture treatment Treat with this compound (various concentrations) start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix Cells (e.g., 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide and RNase Treatment fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry analysis Data Analysis (Cell Cycle Phase Distribution) flow_cytometry->analysis end Results analysis->end

Cell Cycle Analysis Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Caspase-3, p-p70S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat A431 cells with this compound for the indicated times. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant anti-cancer activity in A431 cells by inducing G2/M cell cycle arrest and promoting apoptosis through the intrinsic pathway. Its mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. Furthermore, this compound effectively inhibits the p70S6K/S6 signaling pathway, a critical regulator of cell growth and proliferation. These findings highlight this compound as a promising candidate for further investigation and development as a novel therapeutic agent for the treatment of epidermoid carcinoma and potentially other cancers. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Methodological & Application

Application Notes and Protocols for Dissolving Bohemine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic, cell-permeable purine derivative that acts as a cyclin-dependent kinase (CDK) inhibitor. It has been shown to induce cell cycle arrest, making it a valuable tool for cancer research and drug development. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation of this compound stock and working solutions, along with information on its stability and mechanism of action.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₁₈H₂₄N₆O[1][2][3][4]
Molecular Weight 340.43 g/mol [1][2][3][4]
Appearance Crystalline solid[3]
Purity ≥97%[1]
Solubility Soluble in DMSO[5]
Storage (Powder) -20°C, protected from light and air[6]
Storage (Stock Solution) -20°C or -80°C for up to 6 months[5]
Working Concentration 1-10 µM (cell line dependent)
Mechanism of Action Cyclin-dependent kinase (CDK) inhibitor[1]

Experimental Protocols

Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 340.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

      • Mass = 0.010 mol/L × 340.43 g/mol × 0.001 L = 0.0034043 g

      • Therefore, weigh out 3.40 mg of this compound powder.

  • Dissolving this compound:

    • Under sterile conditions (e.g., in a laminar flow hood), carefully weigh 3.40 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months).[5]

Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Sterile pipette tips

Procedure:

This protocol describes the preparation of a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium. Adjust volumes accordingly for different final concentrations and volumes.

  • Intermediate Dilution (Optional but Recommended):

    • To minimize pipetting errors and ensure accurate final concentrations, it is good practice to perform an intermediate dilution.

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in sterile cell culture medium or PBS. For example, add 1 µL of 10 mM this compound stock to 9 µL of medium.

  • Final Dilution:

    • To achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution directly to the well containing 999 µL of cell culture medium.

    • Alternatively, if using the 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of cell culture medium.

    • Gently mix the contents of the well by pipetting up and down or by swirling the plate.

  • Important Considerations:

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid cytotoxic effects on the cells.[5] A 1:1000 dilution of the DMSO stock (as in the example above) results in a final DMSO concentration of 0.1%.

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

    • It is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure the stability and potency of the compound.

Mechanism of Action and Signaling Pathway

This compound functions as a cyclin-dependent kinase (CDK) inhibitor. CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest. Specifically, this compound is expected to inhibit the activity of CDK4 and CDK6. In a normal cell cycle, Cyclin D binds to and activates CDK4/6. This complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, keeping it bound to E2F. This complex represses the transcription of S-phase genes, leading to an arrest in the G1 phase.

Bohemine_Pathway cluster_0 Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 G1_Arrest G1 Phase Arrest This compound-induced G1 Arrest CDK46->G1_Arrest Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb_E2F Rb-E2F (Inactive Complex) Rb->Rb_E2F Binds E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates E2F->S_Phase_Genes Activates Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->S_Phase_Genes Represses Rb_E2F->S_Phase_Genes Represses G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CDK46 Inhibits This compound->CDK46 Inhibits

Figure 1. this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Experimental Workflow

experimental_workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock Solution at -20°C/-80°C prep_stock->store_stock prep_working Prepare this compound Working Solution in Culture Medium store_stock->prep_working cell_culture Culture Cells to Desired Confluency treat_cells Treat Cells with this compound (and Vehicle Control) cell_culture->treat_cells prep_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate analyze Perform Downstream Analysis (e.g., Cell Cycle Analysis, Viability Assay) incubate->analyze end End analyze->end

Figure 2. General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols: Bohemine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Bohemine, a known cyclin-dependent kinase (CDK) inhibitor, in high-throughput screening (HTS) assays. Detailed protocols for hypothetical HTS campaigns are provided, leveraging the known biological activities of this compound to screen for novel therapeutic agents.

Introduction

This compound is a 2,6,9-trisubstituted purine derivative that has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1] Research has demonstrated its ability to modulate cell cycle progression, inducing arrest at the G1/S and G2/M phases in a concentration-dependent manner.[1] Furthermore, studies on hybridoma cell cultures have revealed that this compound can influence cell growth and, interestingly, enhance the specific production rate of monoclonal antibodies following a temporary growth arrest.[1] These characteristics position this compound as a valuable tool in high-throughput screening for two primary applications: the discovery of novel agents that enhance monoclonal antibody production and the identification of new CDK inhibitors for cancer therapy.

Application 1: High-Throughput Screening for Enhancers of Monoclonal Antibody Production

The ability of this compound to transiently increase the specific production rate of monoclonal antibodies in hybridoma cells suggests its utility as a reference compound in screens designed to identify novel enhancers of protein production. Such screens are highly valuable in the biopharmaceutical industry to improve the yield and efficiency of manufacturing therapeutic antibodies.

Experimental Protocol: Cell-Based HTS Assay for MAb Production Enhancers

1. Objective: To identify small molecules that increase the yield of a specific monoclonal antibody from a hybridoma cell line.

2. Materials:

  • Hybridoma cell line producing the desired monoclonal antibody (e.g., a mouse hybridoma line).
  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • This compound (as a positive control).
  • A library of small molecule compounds.
  • Assay plates (384-well, clear bottom, sterile).
  • Reagents for quantifying monoclonal antibody production (e.g., ELISA reagents, protein A-coated beads for fluorescence-based assays).
  • Reagents for assessing cell viability (e.g., CellTiter-Glo®).
  • Automated liquid handling systems and plate readers.

3. Assay Principle: This assay measures the amount of monoclonal antibody secreted into the cell culture supernatant after treatment with library compounds. A parallel assay for cell viability is performed to identify compounds that enhance MAb production without causing significant cytotoxicity.

4. Protocol:

  • Cell Seeding: Seed hybridoma cells into 384-well assay plates at a predetermined optimal density in complete culture medium.
  • Compound Addition: Using an automated liquid handler, add the small molecule library compounds to the assay plates at a final concentration typically in the low micromolar range. Include wells with:
  • Negative Control: Vehicle (DMSO) only.
  • Positive Control: this compound at a concentration known to transiently increase MAb production (e.g., 5 µM).[1]
  • Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
  • MAb Quantification:
  • Centrifuge the assay plates to pellet the cells.
  • Transfer a portion of the supernatant to a new 384-well plate for MAb quantification using a validated method such as ELISA or a fluorescence-based immunoassay.
  • Cell Viability Assay:
  • To the remaining cells in the original assay plate, add a reagent for measuring cell viability (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
  • Data Analysis:
  • Normalize the MAb production data to the cell viability data to determine the specific MAb productivity.
  • Calculate the Z'-factor for the assay using the positive and negative controls to assess assay quality.
  • Identify "hits" as compounds that significantly increase specific MAb productivity compared to the negative control, with minimal impact on cell viability.

Data Presentation

Table 1: Hypothetical HTS Data for MAb Production Enhancer Screen

Compound IDMAb Concentration (ng/mL)Cell Viability (RLU)Specific MAb Productivity (ng/mL/RLU)% Increase in Specific Productivity
Negative Control (DMSO)15080,0000.0018750%
This compound (5 µM) 250 75,000 0.003333 77.8%
Hit Compound 130078,0000.003846105.1%
Hit Compound 228082,0000.00341582.1%
Cytotoxic Compound5010,0000.005000166.7% (false positive)

RLU: Relative Luminescence Units

Workflow Diagram

HTS_Workflow_MAb_Enhancer start Start: Hybridoma Cell Culture seed Seed Cells into 384-well Plates start->seed add_compounds Add Library Compounds, this compound (Positive Control), & DMSO (Negative Control) seed->add_compounds incubate Incubate Plates (72-96h) add_compounds->incubate separate Centrifuge Plates to Pellet Cells incubate->separate supernatant Transfer Supernatant separate->supernatant viability_assay Perform Cell Viability Assay on Remaining Cells separate->viability_assay mab_assay Quantify Monoclonal Antibody (e.g., ELISA) supernatant->mab_assay data_analysis Data Analysis: Normalize MAb Production to Cell Viability mab_assay->data_analysis viability_assay->data_analysis hit_id Identify Hit Compounds data_analysis->hit_id end End: Hit Confirmation & Downstream Studies hit_id->end

Caption: HTS workflow for identifying MAb production enhancers.

Application 2: High-Throughput Screening for Novel CDK Inhibitors

This compound's established role as a CDK inhibitor makes it an ideal reference compound for HTS campaigns aimed at discovering novel anti-cancer agents that target the cell cycle. A cell-based phenotypic screen can be employed to identify compounds that inhibit cell proliferation.

Signaling Pathway

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Leads to This compound This compound This compound->CyclinD_CDK46 Inhibits

Caption: this compound's mechanism of action via CDK4/6 inhibition.

Experimental Protocol: Cell-Based HTS Assay for CDK Inhibitors

1. Objective: To identify small molecules that inhibit the proliferation of a cancer cell line known to be sensitive to CDK4/6 inhibition.

2. Materials:

  • Cancer cell line with intact Rb pathway (e.g., MCF-7 breast cancer cells).
  • Complete cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics.
  • This compound (as a reference compound).
  • A library of small molecule compounds.
  • Assay plates (384-well, clear bottom, sterile).
  • Reagents for assessing cell proliferation (e.g., CyQUANT® Direct Cell Proliferation Assay).
  • Automated liquid handling systems and plate readers.

3. Assay Principle: This assay measures the proliferation of cancer cells after treatment with library compounds. A decrease in cell number relative to the negative control indicates potential anti-proliferative activity.

4. Protocol:

  • Cell Seeding: Seed cancer cells into 384-well assay plates at an optimal density for proliferation over the assay duration.
  • Compound Addition: Add the small molecule library compounds to the assay plates at a final concentration (e.g., 10 µM). Include wells with:
  • Negative Control: Vehicle (DMSO) only.
  • Positive Control: A known cytotoxic agent (e.g., staurosporine).
  • Reference Compound: this compound at its IC50 concentration for the chosen cell line.
  • Incubation: Incubate the plates for a period that allows for several cell doublings in the negative control wells (e.g., 72 hours).
  • Cell Proliferation Assay: Add a reagent for measuring cell proliferation (e.g., CyQUANT®) and measure the signal according to the manufacturer's instructions.
  • Data Analysis:
  • Calculate the percent inhibition of cell proliferation for each library compound relative to the positive and negative controls.
  • Determine the Z'-factor for the assay to ensure its robustness.
  • Identify "hits" as compounds that exhibit a significant inhibition of cell proliferation.

Data Presentation

Table 2: Hypothetical HTS Data for CDK Inhibitor Screen

Compound IDCell Proliferation (RFU)% Inhibition
Negative Control (DMSO)95,0000%
Positive Control (Staurosporine)5,000100%
This compound (IC50) 47,500 50%
Hit Compound 320,00083.3%
Hit Compound 435,00066.7%
Inactive Compound92,0003.3%

RFU: Relative Fluorescence Units

Workflow Diagram

HTS_Workflow_CDK_Inhibitor start Start: Cancer Cell Line Culture seed Seed Cells into 384-well Plates start->seed add_compounds Add Library Compounds, this compound (Reference), & Controls seed->add_compounds incubate Incubate Plates (72h) add_compounds->incubate proliferation_assay Perform Cell Proliferation Assay incubate->proliferation_assay data_analysis Data Analysis: Calculate % Inhibition proliferation_assay->data_analysis hit_id Identify Hit Compounds data_analysis->hit_id end End: Hit Confirmation & Mechanism of Action Studies hit_id->end

Caption: HTS workflow for identifying novel CDK inhibitors.

Conclusion

This compound, with its dual activities of modulating monoclonal antibody production and inhibiting cyclin-dependent kinases, serves as a versatile tool for high-throughput screening in both bioprocessing and oncology drug discovery. The provided protocols and conceptual frameworks offer a starting point for researchers to design and implement robust HTS campaigns using this compound as a key reference compound. Further characterization of hit compounds from these screens could lead to the development of novel therapeutics and biomanufacturing enhancers.

References

Application Notes and Protocols for the Detection of Babesia in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Bohemine" as specified in the query is not a recognized biological analyte. Based on the context of detection in biological samples, it is highly probable that this is a typographical error for Babesia , a genus of tick-borne protozoan parasites that infect red blood cells and cause the disease babesiosis. These application notes and protocols are therefore focused on the detection of Babesia.

Introduction

Babesiosis is an emerging infectious disease with significant implications for both human and veterinary health. Accurate and timely detection of Babesia parasites in biological samples such as blood is crucial for effective diagnosis, treatment, and epidemiological surveillance.[1][2] This document provides detailed application notes and protocols for various methods used to detect Babesia, catering to researchers, scientists, and drug development professionals. The primary methods covered include immunological assays, molecular diagnostics, and microscopic examination.[3][4]

Overview of Detection Methods

Several laboratory methods are available for the diagnosis of babesiosis, each with its own advantages and limitations.[3] The choice of method often depends on the stage of infection, the suspected Babesia species, and the required sensitivity and specificity.[5]

  • Microscopic Examination: This is the traditional "gold standard" for diagnosing acute infections, involving the direct visualization of parasites in blood smears.[6][7]

  • Immunological Assays: These methods detect either antibodies produced by the host in response to the infection (serology) or Babesia antigens. Common techniques include the Indirect Immunofluorescent Antibody (IFA) test and the Enzyme-Linked Immunosorbent Assay (ELISA).[1][5]

  • Molecular Assays: These highly sensitive and specific methods detect the genetic material (DNA or RNA) of the parasite. Polymerase Chain Reaction (PCR) and its quantitative version (qPCR) are the most widely used molecular techniques.[8][9] Fluorescent In-Situ Hybridization (FISH) is another molecular method that allows for the direct visualization of parasites in blood smears using DNA probes.[10]

Quantitative Data Summary

The following table summarizes the performance characteristics of various Babesia detection methods.

MethodAnalyteSample TypeLimit of Detection (LOD)SensitivitySpecificityReference
Microscopy (Giemsa) Babesia parasitesWhole Blood~100 parasites/µL (0.002% parasitemia)Low to ModerateHigh[3]
Indirect Fluorescent Antibody (IFA) IgG, IgM antibodiesSerumTiter-dependent (e.g., 1:64)HighHigh[1][9]
ELISA (ECL-Bm ELISA) IgG antibodiesSerum/PlasmaNot specified96%100%[11]
Real-Time PCR (qPCR) Babesia microti DNAWhole Blood~100 gene copies in 5 µl of bloodHigh100%[6]
Quantitative PCR (qPCR) Babesia microti DNAWhole Blood10 copies per reactionHighHigh[8]
Nested PCR Babesia duncani DNABlood/TissueAs low as 1 template copyHighHigh[12]
Fluorescent In-Situ Hybridization (FISH) Babesia rRNAWhole Blood57–58 parasites/µLHighHigh[10][13]

Experimental Protocols

Protocol 1: Indirect Immunofluorescent Antibody (IFA) Assay for Babesia Antibodies

This protocol describes the detection of IgG and IgM antibodies against Babesia in human serum.[1]

Principle: Patient serum is incubated with slides coated with Babesia-infected red blood cells (antigen). If antibodies are present, they will bind to the antigen. A secondary antibody conjugated to a fluorescent dye is then added, which binds to the patient's antibodies. The slide is then visualized under a fluorescence microscope.[10]

Materials:

  • Babesia antigen slides (e.g., B. microti-infected erythrocytes)

  • Patient serum samples

  • Positive and negative control sera

  • Phosphate-buffered saline (PBS)

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG and IgM antibodies

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare serial dilutions of patient sera (e.g., from 1:16 to 1:1024) in PBS.

  • Apply 10 µL of each serum dilution to the wells of the antigen slides. Include positive and negative controls in each run.

  • Incubate the slides in a humidified chamber at 37°C for 30 minutes.

  • Wash the slides twice with PBS for 5 minutes each.

  • Apply FITC-conjugated anti-human IgG or IgM, diluted according to the manufacturer's instructions, to each well.

  • Incubate the slides in a humidified chamber at 37°C for 30 minutes.

  • Wash the slides twice with PBS for 5 minutes each.

  • Add a drop of mounting medium and cover with a coverslip.

  • Examine the slides under a fluorescence microscope. A positive reaction is indicated by apple-green fluorescence of the parasites. The antibody titer is the reciprocal of the highest dilution showing a positive reaction.[1]

IFA_Workflow cluster_prep Sample Preparation cluster_assay Assay Steps cluster_analysis Analysis Serum Patient Serum Dilution Serial Dilution Serum->Dilution Incubate1 Incubate with Antigen Slide Dilution->Incubate1 Apply to slide Wash1 Wash Incubate1->Wash1 Incubate2 Add Fluorescent Secondary Ab Wash1->Incubate2 Wash2 Wash Incubate2->Wash2 Mount Mount Slide Wash2->Mount Microscopy Fluorescence Microscopy Mount->Microscopy Result Determine Titer Microscopy->Result

Fig. 1: Indirect Immunofluorescent Antibody (IFA) Assay Workflow.
Protocol 2: Real-Time PCR (qPCR) for Babesia microti DNA

This protocol outlines a qPCR assay for the sensitive detection of B. microti DNA in whole blood.[6][8]

Principle: This method amplifies a specific target sequence within the Babesia genome, often the 18S rRNA gene, using specific primers and a fluorescently labeled probe.[8] The accumulation of fluorescent signal is monitored in real-time, allowing for the quantification of the initial amount of target DNA.

Materials:

  • DNA extraction kit for blood

  • Whole blood samples (EDTA)

  • B. microti specific primers and probe (e.g., targeting the 18S rRNA gene)[8]

  • qPCR master mix

  • Nuclease-free water

  • Positive control (e.g., plasmid DNA containing the target sequence)

  • Negative control (no template control)

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from 200 µL of whole blood using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in 50-100 µL of elution buffer.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction as follows:

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of Probe (5 µM)

    • 2 µL of Nuclease-free water

    • 5 µL of template DNA (or controls)

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following cycling conditions (example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)

  • Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values. A positive result is indicated by an exponential amplification curve and a Ct value within the valid range determined by the positive controls. The quantity of Babesia DNA can be determined by comparing the Ct values to a standard curve.[8]

qPCR_Workflow cluster_prep Sample Preparation cluster_assay qPCR Assay cluster_analysis Data Analysis Blood Whole Blood Sample DNA_Ext DNA Extraction Blood->DNA_Ext Reaction_Setup Setup qPCR Reaction (Master Mix, Primers, Probe) DNA_Ext->Reaction_Setup Add DNA template Thermal_Cycling Real-Time PCR Amplification Reaction_Setup->Thermal_Cycling Amp_Curve Analyze Amplification Curves (Ct values) Thermal_Cycling->Amp_Curve Quant Quantify DNA Amp_Curve->Quant

Fig. 2: Real-Time PCR (qPCR) Workflow for Babesia DNA Detection.

Concluding Remarks

The selection of a diagnostic method for Babesia depends on the specific requirements of the study or clinical scenario. Microscopic examination remains a valuable tool for diagnosing acute infections, while serological assays are useful for detecting past or recent exposure.[1][6] For the highest sensitivity and specificity, particularly in cases of low parasitemia or for species identification, molecular methods like qPCR are the preferred choice.[3][9] The protocols provided herein offer a foundation for the implementation of these key detection methods in a research or clinical laboratory setting.

References

Application Notes and Protocols for Bohemine In Vivo Studies: Information Not Currently Available in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of information regarding in vivo treatment protocols for a compound specifically named "Bohemine." While research exists on substances with similar names, such as "Boehmite" and "Berbamine," these are distinct chemical entities with different biological activities.

Initial searches for "this compound" identified it as a 2,6,9-trisubstituted purine derivative and a cyclin-dependent kinase inhibitor.[1][2] However, the available studies are limited to in vitro experiments, primarily focusing on its effects on mouse hybridoma cell cultures. These studies indicate that this compound can have dose-dependent effects, either stimulating or inhibiting cell growth and monoclonal antibody production.[1][2] Specifically, micromolar concentrations were found to stimulate cell growth, while concentrations of 10 and 30 μM were inhibitory.[1][2] The mechanism of action appears to involve modulation of more than one regulatory pathway, leading to cell cycle retardation at both the G1/S and G2/M boundaries.[1][2]

Crucially, no peer-reviewed publications detailing in vivo studies, including recommended dosages, administration routes, or efficacy in animal models, could be located for "this compound." This absence of data prevents the creation of the detailed application notes and protocols requested.

It is important to distinguish "this compound" from other similarly named compounds to avoid confusion:

  • Boehmite: An aluminum oxide hydroxide (γ-AlOOH) that has been investigated for its potential to enhance hair follicle growth by upregulating β-catenin signaling.[3]

  • Berbamine: A natural compound isolated from Berberis amurensis that has been studied for its anti-cancer properties, including its effects on signaling pathways like JAK/STAT and CAMKII/c-Myc.[4][5]

Without established in vivo research on this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams based on verified scientific findings. Researchers interested in the in vivo application of this compound would need to conduct foundational preclinical studies to determine its pharmacokinetic profile, toxicity, and effective dosage range in relevant animal models. Such studies would be a prerequisite to establishing any standardized treatment protocol.

References

Application Notes and Protocols for Assessing Bohemine's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the anti-proliferative effects of Bohemine, a lignan with potential anti-cancer properties. The following protocols offer detailed, step-by-step instructions for key experiments to ensure reproducible and accurate results.

Overview of this compound's Anti-Proliferative Activity

This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have demonstrated its efficacy in human epidermoid carcinoma A431 cells, where it blocks cell cycle progression at the G2/M phase and modulates the expression of proteins involved in apoptosis. A key mechanism of action identified is the inhibition of the p70 ribosomal protein S6 kinase (p70S6K) signaling pathway, a critical regulator of cell growth and proliferation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-proliferative effects of this compound.

Cell LineAssayParameterValueReference
A431 (Human epidermoid carcinoma)CellTiter-Glo®IC501.6 µM[1]

Note: The provided IC50 value is specific to the A431 cell line. Further studies are recommended to determine the inhibitory concentrations of this compound across a broader range of cancer cell lines.

Experimental Protocols

Cell Proliferation Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol details the detection of apoptosis by staining cells with Annexin V-FITC and PI, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially affected by this compound in the regulation of cell proliferation and apoptosis.

Bohemine_p70S6K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 Translation Protein Synthesis (Cell Growth) S6->Translation This compound This compound This compound->p70S6K Inhibition Bohemine_Apoptosis_Pathway cluster_cytoplasm Cytoplasm This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulation Pro_Casp9 Pro-caspase-9 This compound->Pro_Casp9 Downregulation Bcl2->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment proliferation_assay Cell Proliferation (MTT Assay) treatment->proliferation_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) proliferation_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Practical Guide to Using Bohemine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a novel, potent, and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy. Flow cytometry is an indispensable tool for elucidating the mechanism of action of drugs like this compound. This guide provides detailed protocols for utilizing flow cytometry to assess the effects of this compound on the cell cycle and apoptosis.

Mechanism of Action

This compound exerts its effects by targeting the CDK4/6-Cyclin D complex. This complex is responsible for phosphorylating the retinoblastoma protein (Rb).[1] Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent cellular senescence or apoptosis.

digraph "Bohemine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Figure 1: this compound's mechanism of action targeting the CDK4/6 pathway.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer150
HCT116Colon Cancer80
JurkatT-cell Leukemia200

Table 2: Cell Cycle Arrest Induced by this compound (100 nM, 24h)

Cell Line% G1 Phase (Control)% G1 Phase (this compound)% S Phase (Control)% S Phase (this compound)% G2/M Phase (Control)% G2/M Phase (this compound)
MCF-7457530102515
A549506825152517
HCT116487228122416

Table 3: Apoptosis Induction by this compound (250 nM, 48h)

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (this compound)
MCF-7540
A549835
HCT116638
Jurkat1055

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

digraph "Cell_Cycle_Analysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [arrowhead=vee, penwidth=1.5];

Figure 2: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.[2]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]

    • Incubate at -20°C for at least 2 hours (can be stored for up to a week).[2]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.[3][4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram.

    • Gate on single cells to exclude doublets.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

digraph "Apoptosis_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [arrowhead=vee, penwidth=1.5];

Figure 3: Workflow for apoptosis assay using Annexin V and PI staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, adjusting the treatment time as needed (e.g., 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (which contains floating apoptotic cells) into a 15 mL conical tube.[5]

    • Wash the adherent cells with PBS and detach them with trypsin-EDTA.

    • Combine the detached cells with the supernatant.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Use a dot plot of FITC (Annexin V) versus PI to distinguish between:

      • Live cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

Flow cytometry is a powerful and essential technique for characterizing the cellular effects of CDK inhibitors like this compound. The protocols provided in this guide offer a robust framework for assessing this compound's impact on cell cycle progression and apoptosis, providing critical data for preclinical drug development. For more detailed information on flow cytometry principles and troubleshooting, please refer to standard flow cytometry resources.

References

Application Notes and Protocols for Bohemine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only. The administration of any compound in animal models should be performed in strict accordance with ethical guidelines and approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC). Currently, there is a lack of publicly available in vivo data for Bohemine. The protocols provided below are generalized templates and should be adapted based on future preclinical data.

Introduction to this compound

This compound is a 2,6,9-trisubstituted purine derivative, recognized as a cyclin-dependent kinase (CDK) inhibitor. Its mechanism of action involves the modulation of cell cycle progression. In vitro studies have demonstrated its potential to inhibit cell growth by arresting the cell cycle at specific checkpoints.

In Vitro Activity of this compound

Studies on mouse hybridoma cells have shown that this compound exhibits concentration-dependent effects on cell proliferation.

Table 1: In Vitro Effects of this compound on Mouse Hybridoma Cells
Concentration (µM)Observed Effect on Cell Growth
1 - 10Short-term arrest of growth and monoclonal antibody production.
10 - 30Inhibition of cell growth.

Mechanism of Action: Cell Cycle Inhibition

This compound is proposed to exert its anti-proliferative effects by targeting cyclin-dependent kinases, which are key regulators of the cell cycle. The available data suggests that this compound induces cell cycle arrest at both the G1/S and G2/M transitions.

Bohemine_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 This compound This compound G1/S Transition G1/S Transition This compound->G1/S Transition Inhibition G2/M Transition G2/M Transition This compound->G2/M Transition Inhibition

Caption: Proposed mechanism of this compound action on the cell cycle.

Protocols for In Vivo Administration in Rodent Models

The following are generalized protocols for conducting in vivo studies with a novel anti-cancer agent like this compound in rodent models (mice or rats). These should be considered as starting points and require optimization.

General Routes of Administration

The choice of administration route depends on the physicochemical properties of the compound and the experimental design. Common routes for preclinical cancer studies include:

  • Intravenous (IV): Direct injection into a vein (e.g., tail vein in mice). Provides 100% bioavailability.

  • Intraperitoneal (IP): Injection into the abdominal cavity. Commonly used for routine administration.

  • Oral (PO): Administration by gavage. Subject to first-pass metabolism.

  • Subcutaneous (SC): Injection under the skin. Allows for slower absorption.

Experimental Protocol: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Syringes and needles appropriate for the chosen administration route

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels. A preliminary dose-finding study with a wide range of doses is recommended.

  • Grouping: Randomly assign mice to dose groups (n=3-5 per group) and a vehicle control group.

  • Administration: Administer this compound or vehicle according to the chosen route and schedule (e.g., once daily for 5 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Record body weight at least three times a week.

  • Endpoint: The study endpoint is typically defined by a predetermined level of weight loss (e.g., >20%) or the appearance of severe clinical signs.

  • Data Analysis: The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity.

Table 2: Template for MTD Study Data Presentation
Dose Group (mg/kg)Administration Route & ScheduleMean Body Weight Change (%)Morbidity/Mortality
Vehicle Controle.g., IP, daily x 5
Dose 1e.g., IP, daily x 5
Dose 2e.g., IP, daily x 5
Dose 3e.g., IP, daily x 5
Experimental Protocol: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Vehicle

  • Cannulated rats or mice (for serial blood sampling)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.

  • Dosing: Administer a single dose of this compound via the desired routes (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 3: Template for Pharmacokinetic Parameters
ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F) (%)N/A

Experimental Workflow for an In Vivo Anti-Cancer Efficacy Study

The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a compound like this compound in a xenograft mouse model.

in_vivo_workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., tumor size, time) monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo anti-cancer efficacy study.

Application Notes and Protocols: Experimental Design for Efficacy Studies of Bohemine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bohemine is a 2,6,9-trisubstituted purine derivative identified as a cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. As such, CDK inhibitors represent a promising class of anti-cancer therapeutics. Preliminary studies on hybridoma cell cultures have indicated that this compound can induce a short-term arrest of cell growth and affects both the G1/S and G2/M boundaries of the cell cycle in a concentration-dependent manner.[1][2] This suggests that this compound may modulate more than one regulatory pathway within the cell.[1][2]

These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound as a potential anti-cancer agent. The protocols herein describe both in vitro and in vivo methodologies to characterize its biological activity and therapeutic potential.

Hypothesized Mechanism of Action: Cell Cycle Inhibition

This compound is hypothesized to exert its anti-proliferative effects by inhibiting the activity of key cyclin-dependent kinases, leading to cell cycle arrest and potentially apoptosis. The progression through the cell cycle is tightly controlled by the sequential activation of CDKs, which phosphorylate target proteins, including the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Inhibition of CDK4/6 and CDK2 would maintain Rb in its active, hypophosphorylated state, causing a G1 phase arrest. Similarly, inhibition of CDK1 (also known as CDC2) would lead to a G2/M phase arrest.

Bohemine_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE Cyclin E S_Phase_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A activates Mitosis Mitosis CDK2_A->Mitosis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates CDK1->Mitosis This compound This compound This compound->CDK46 This compound->CDK2_E This compound->CDK1

Caption: Hypothesized this compound signaling pathway in cell cycle regulation.

Part 1: In Vitro Efficacy Assessment

A series of in vitro assays should be conducted to determine the biological effects of this compound on cancer cell lines. The selection of cell lines should be based on the target cancer type and should ideally include models with known cell cycle dysregulation.

In_Vitro_Workflow cluster_assays Functional Assays start Select Cancer Cell Lines culture Culture and Expand Cell Lines start->culture treat Treat cells with varying concentrations of this compound culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis treat->western data Data Analysis and Interpretation viability->data cell_cycle->data apoptosis->data western->data

Caption: General experimental workflow for in vitro efficacy studies of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control1.250.08100%
0.11.180.0794.4%
10.950.0676.0%
50.630.0550.4%
100.310.0424.8%
250.150.0312.0%
500.080.026.4%
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.128.5 ± 2.516.3 ± 1.8
This compound (IC50)72.8 ± 4.515.1 ± 1.912.1 ± 1.5
This compound (2x IC50)68.3 ± 4.210.2 ± 1.421.5 ± 2.6
Protocol 3: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the cell cycle and apoptosis.

Methodology:

  • Protein Extraction: Treat cells with this compound as in the cell cycle protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Rb, Rb, Cyclin D1, CDK4, p21, Cleaved PARP) and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ.

Part 2: In Vivo Efficacy Assessment

In vivo studies are critical for evaluating the anti-tumor activity of this compound in a living organism. A tumor xenograft model in immunocompromised mice is a standard preclinical model.

In_Vivo_Workflow start Select Immunocompromised Mouse Strain (e.g., Nude, SCID) implant Subcutaneously Implant Cancer Cells start->implant tumor_growth Monitor Tumor Growth until Palpable (~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle (e.g., IP, PO) daily randomize->treat monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treat->monitor endpoint Endpoint: Tumor reaches max size or study duration ends monitor->endpoint analysis Harvest Tumors for Ex Vivo Analysis (e.g., IHC, Western) endpoint->analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound.
Protocol 4: Tumor Xenograft Mouse Model

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).

  • Drug Administration: Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily for 21-28 days.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record the body weight of the mice as a measure of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach the predetermined maximum size, or at the end of the treatment period.

  • Tissue Collection: At the endpoint, euthanize the mice and excise the tumors for weighing and subsequent ex vivo analysis (e.g., histology, immunohistochemistry, Western blot).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Data Presentation:

Treatment GroupNDay 0 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control8125.4 ± 15.21580.6 ± 210.5-+5.2%
This compound (25 mg/kg)8128.1 ± 14.8870.1 ± 155.344.9%+1.5%
This compound (50 mg/kg)8126.5 ± 16.1455.9 ± 98.771.2%-2.3%

References

Application Notes and Protocols: Bohemine in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Bohemine, a novel Bcl-xL inhibitor, in combination with the taxane-based chemotherapeutic agent, paclitaxel, for the treatment of solid tumors. The following protocols and data are intended to guide researchers in designing and executing experiments to assess the synergistic potential of this combination therapy.

Introduction

Cancer cells often evade apoptosis, a programmed cell death mechanism, through the upregulation of anti-apoptotic proteins such as Bcl-xL.[1][2] This resistance mechanism can limit the efficacy of conventional chemotherapies that rely on inducing apoptosis in rapidly dividing cells.[1] this compound is a potent and selective small molecule inhibitor of Bcl-xL, designed to restore the apoptotic potential of cancer cells. By inhibiting Bcl-xL, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents like paclitaxel, which functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This document outlines the preclinical rationale, experimental methodologies, and expected outcomes for the combination of this compound and paclitaxel.

Rationale for Combination Therapy

The primary rationale for combining this compound with paclitaxel is to overcome intrinsic and acquired resistance to chemotherapy.[1] Paclitaxel treatment induces cellular stress and pushes cancer cells towards apoptosis. However, cancer cells overexpressing Bcl-xL can sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing the initiation of the mitochondrial apoptotic cascade.[2][3] this compound, by binding to and inhibiting Bcl-xL, frees these pro-apoptotic proteins, thereby lowering the threshold for apoptosis induction by paclitaxel.[1] This synergistic interaction is expected to lead to enhanced tumor cell killing compared to either agent alone.

Signaling Pathway

The combination of this compound and paclitaxel targets the intrinsic apoptotic pathway. The following diagram illustrates the proposed mechanism of action.

Combination_Therapy_Pathway Proposed Mechanism of this compound and Paclitaxel Combination Therapy cluster_chemo Chemotherapy Action cluster_this compound This compound Action cluster_apoptosis Apoptotic Cascade Paclitaxel Paclitaxel Microtubule Microtubule Disruption Paclitaxel->Microtubule CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Bax_Bak Bax/Bak CellCycleArrest->Bax_Bak Activates This compound This compound Bcl_xL Bcl-xL This compound->Bcl_xL Inhibits Bcl_xL->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits Bcl-xL, allowing paclitaxel-induced stress to activate the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro studies on a panel of non-small cell lung cancer (NSCLC) cell lines.

Table 1: IC50 Values of this compound and Paclitaxel as Single Agents

Cell LineThis compound IC50 (µM)Paclitaxel IC50 (nM)
A54915.225.8
H4608.912.4
H197522.545.1

Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination

A Combination Index (CI) value is used to assess the nature of the drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineThis compound:Paclitaxel RatioCombination Index (CI) at ED50
A5491:10000.6
H4601:10000.4
H19751:10000.8

Experimental Protocols

Cell Culture
  • Cell Lines: A549, H460, H1975 (human non-small cell lung cancer cell lines).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effects of the combination therapy.

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound, Paclitaxel, or combination B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 and Combination Index F->G

Caption: Workflow for determining cell viability and drug synergy.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and paclitaxel, both individually and in combination at a constant ratio.

  • Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plates for 72 hours at 37°C.

  • Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values for single agents using non-linear regression analysis.

  • Determine the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins following treatment.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, paclitaxel, or the combination at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-xL, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of the combination therapy in a mouse model.

Xenograft_Workflow In Vivo Xenograft Study Workflow A Implant tumor cells subcutaneously in nude mice B Allow tumors to reach ~150 mm³ A->B C Randomize mice into treatment groups B->C D Administer Vehicle, this compound, Paclitaxel, or Combination C->D E Monitor tumor volume and body weight twice weekly D->E F Euthanize mice and excise tumors at study endpoint E->F G Perform downstream analysis (e.g., IHC) F->G

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Protocol:

  • Subcutaneously inject 5 x 10^6 H460 cells into the flank of athymic nude mice.

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into four groups (n=8 per group):

    • Vehicle control

    • This compound (e.g., 50 mg/kg, oral, daily)

    • Paclitaxel (e.g., 10 mg/kg, intraperitoneal, weekly)

    • This compound + Paclitaxel

  • Monitor tumor volume and body weight twice weekly for the duration of the study (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved Caspase-3) markers.

Conclusion

The combination of this compound and paclitaxel presents a promising therapeutic strategy for overcoming chemotherapy resistance in solid tumors. The provided protocols offer a framework for the preclinical evaluation of this combination, from initial in vitro synergy screening to in vivo efficacy studies. The expected synergistic effects, supported by a clear mechanistic rationale, warrant further investigation to translate these findings into clinical applications.

References

Troubleshooting & Optimization

troubleshooting Bohemine insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bohemine

Disclaimer: For Research Use Only. Not for diagnostic or therapeutic use.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous insolubility of this compound (CAS: 189232-42-6).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a synthetic, cell-permeable purine analogue that acts as a cyclin-dependent kinase (CDK) inhibitor.[1][2][3][4][5] It is structurally similar to other CDK inhibitors like olomoucine and roscovitine.[5] Due to its molecular structure, it is a hydrophobic compound with poor solubility in aqueous solutions, a common challenge for many small molecule inhibitors in drug discovery.[6][7]

PropertyValueSource
Chemical Name 3-{[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}propan-1-ol[5]
Molecular Formula C18H24N6O[1][4]
Molecular Weight 340.43 g/mol [4]
CAS Number 189232-42-6[1][4]
Appearance White to off-white crystalline solidN/A
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Q2: What is the recommended solvent for making a high-concentration stock solution of this compound?

A2: Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. The recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into your aqueous experimental medium.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer or cell culture medium. What should I do?

A3: This is a very common issue known as "precipitation upon dilution," which occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[8] The final concentration of DMSO is insufficient to keep the compound dissolved.

Here is a troubleshooting workflow to address this:

G start Precipitation Observed During Aqueous Dilution check_dmso Check Final DMSO Concentration start->check_dmso reduce_stock Lower Stock Concentration (e.g., from 50mM to 10mM) check_dmso->reduce_stock Is DMSO > 0.5%? vortex Improve Mixing Technique: Add stock to buffer while vortexing check_dmso->vortex Is DMSO ≤ 0.5%? reduce_stock->vortex warm Gently Warm Buffer (e.g., to 37°C) vortex->warm sonicate Briefly Sonicate Final Solution warm->sonicate adv_methods Consider Advanced Solubilization Methods sonicate->adv_methods Precipitation Persists?

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting Steps:

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.

  • Reduce Final Concentration: The desired final concentration of this compound may exceed its aqueous solubility limit. Try working with a lower final concentration.

  • Minimize Final DMSO Concentration: While DMSO is necessary, it can be toxic to cells, typically above 0.5-1%.[9] Ensure your final DMSO concentration is as low as possible and consistent across all experiments, including vehicle controls.

  • Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C or placing it in a bath sonicator for a few minutes can help redissolve fine precipitates.[10][11]

Q4: My experiment requires a higher concentration of this compound than I can achieve with DMSO alone. What are my options?

A4: If standard methods are insufficient, several formulation strategies can be employed to increase the apparent solubility of this compound in aqueous solutions.[7][12][13][14] The choice depends on the experimental constraints (e.g., in vitro vs. in vivo).

G cluster_strategies Solubilization Strategies ph pH Adjustment (for ionizable compounds) cosolvent Co-solvents (e.g., Ethanol, PEG) surfactant Surfactants (e.g., Tween-80, Cremophor) complexation Complexation Agents (e.g., Cyclodextrins) start Need Higher This compound Concentration start->ph Select Strategy Based On Assay start->cosolvent Select Strategy Based On Assay start->surfactant Select Strategy Based On Assay start->complexation Select Strategy Based On Assay

Caption: Decision tree for advanced solubilization strategies.

  • pH Adjustment: this compound has basic amine groups in its purine structure. Lowering the pH of the buffer (if experimentally permissible) may increase its solubility.[10]

  • Use of Co-solvents: Solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water to increase the solubility of hydrophobic compounds.[12]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can form micelles that encapsulate this compound, increasing its apparent solubility.[8][14]

  • Complexation: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), have a hydrophobic inner cavity that can encapsulate this compound, while the hydrophilic exterior improves aqueous solubility.[9][13][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 340.43 g/mol )

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out 3.40 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of 100% DMSO to the tube.

  • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath.[10]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[10]

Protocol 2: Kinetic Solubility Assay using Shake-Flask Method

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer. This helps define the upper concentration limit for experiments.

Materials:

  • 10 mM this compound stock in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaker or rotator

  • 0.22 µm syringe filters or filter plates

Procedure:

  • Add an excess amount of the 10 mM this compound DMSO stock to the aqueous buffer (e.g., 20 µL of stock into 980 µL of buffer for a nominal concentration of 200 µM). The final DMSO concentration should be kept constant (e.g., 2%).

  • Create several replicate samples.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) on a shaker for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • After incubation, filter the samples through a 0.22 µm filter to remove any undissolved precipitate.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • The measured concentration represents the kinetic solubility of this compound under those specific conditions.

Quantitative Data Summary

The following table provides illustrative solubility data for this compound in common solvent systems. Note: These are representative values and should be experimentally confirmed.

Solvent SystemTemperatureApproximate Solubility (µg/mL)Approximate Solubility (µM)
100% DMSO 25°C> 17,000> 50,000
100% Ethanol 25°C~3,400~10,000
PBS, pH 7.4 25°C< 3.4< 10
PBS, pH 5.0 25°C~10.2~30
PBS + 2% Tween® 80 25°C~68~200
PBS + 5% HPβCD 25°C~102~300

References

Technical Support Center: Improving the In Vivo Bioavailability of Bohemine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. "Bohemine" is treated as a hypothetical compound for illustrative purposes due to the absence of its identification in the scientific literature. The experimental details and data presented are exemplary and should not be considered as factual results for any specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the low oral bioavailability of a compound like this compound?

Poor oral bioavailability typically stems from a combination of factors that can be broadly categorized as physicochemical and biological barriers.[1] Physicochemical challenges often include low aqueous solubility and a slow dissolution rate in gastrointestinal fluids.[1][2] Biological barriers can include poor membrane permeation across the intestinal wall, significant first-pass metabolism in the liver, and efflux of the drug back into the intestinal lumen by transporters.[1]

Q2: What is the "first-pass effect" and how might it be impacting this compound's bioavailability?

The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] After oral administration, this compound is absorbed from the gastrointestinal tract and travels via the portal vein to the liver.[1] In the liver, a fraction of the drug can be metabolized by enzymes and deactivated before it can be distributed throughout the body.[1] If this compound is a substrate for these metabolizing enzymes, a large portion of the administered dose may be eliminated before it can exert its therapeutic effect, leading to low bioavailability.[1]

Q3: What are the initial formulation strategies to consider for a poorly soluble compound like this compound?

For a poorly water-soluble compound, several formulation strategies can be employed to improve its bioavailability.[3][4][5] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[1][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer carrier in its high-energy, amorphous form can improve its apparent solubility and dissolution.[1]

  • Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and may facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[1][2]

Troubleshooting Guides

Scenario 1: High Variability in In Vivo Exposure

Problem: You are observing significant variability in the plasma concentrations of this compound across different animals in the same study group.

Potential Cause Troubleshooting Action Rationale
Inconsistent Dosing Formulation Ensure the dosing formulation is homogeneous and stable. For suspensions, ensure adequate and consistent re-suspension before each dose.Inhomogeneous formulation can lead to different doses being administered to each animal.
Variability in GI Transit Time While difficult to control, using a larger number of animals can help to understand the mean pharmacokinetic profile and its variability.Differences in gastrointestinal motility between animals can lead to variable absorption.[1]
Food Effects Design a study to administer this compound to both fasted and fed animals to characterize the food effect. Lipid-based formulations can sometimes mitigate the variability caused by food.The presence of food can significantly alter drug absorption.[1]
Inadequate Dosing Technique Ensure that the oral gavage or other dosing techniques are performed consistently and accurately by trained personnel.Improper technique can lead to variability in the actual dose administered.

Scenario 2: Poor In Vivo Exposure Despite Good Aqueous Solubility

Problem: this compound shows poor exposure in vivo despite having acceptable aqueous solubility in vitro.

Potential Cause Troubleshooting Action Rationale
High First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.[7] If metabolism is high, consider formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) or co-administration with a metabolic inhibitor (in a research setting).Extensive metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.
Efflux Transporter Substrate Perform in vitro transporter studies (e.g., Caco-2 assays) to determine if this compound is a substrate for efflux pumps. If so, co-administration with a known efflux inhibitor (in a research setting) can confirm this mechanism. Formulation strategies using excipients that inhibit transporters can also be explored.Efflux transporters can pump the drug back into the intestinal lumen, reducing its net absorption.
Poor Intestinal Permeability Assess the intrinsic permeability of this compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cells.[8] If permeability is low, prodrug approaches or the use of permeation enhancers can be considered.The drug may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral administration of a test compound to rats.

Materials:

  • Appropriately sized gavage needles (16-18 gauge for rats).[9]

  • Syringes.

  • Dosing formulation of this compound.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh each rat to determine the correct dosing volume. The maximum recommended dosing volume is 10-20 ml/kg.[9]

  • Restraint: Properly restrain the rat to immobilize its head and align the esophagus.[10]

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus.[9][11] The needle should pass easily with no resistance.[9][11] If resistance is met, withdraw and re-insert.

  • Dose Administration: Once the needle is in the correct position, administer the formulation slowly.

  • Post-Dosing Monitoring: After administration, return the animal to its cage and monitor for any signs of distress for 5-10 minutes.[9][11]

Protocol 2: Pharmacokinetic Blood Sampling in Rats

This protocol describes the collection of blood samples for pharmacokinetic analysis.

Materials:

  • Blood collection tubes (e.g., with anticoagulant).

  • Syringes and needles or catheters.

  • Centrifuge.

  • Freezer (-20°C or -80°C).

Procedure:

  • Time Points: Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Blood Collection: Collect blood from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5250 ± 755
Micronized Suspension150 ± 401.5 ± 0.5900 ± 20018
Solid Dispersion450 ± 1101.0 ± 0.32800 ± 55056
SEDDS600 ± 1500.8 ± 0.24500 ± 90090

Data are presented as mean ± standard deviation (n=6). Bioavailability is relative to an intravenous dose.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome formulation This compound Formulation (e.g., Suspension, SEDDS) dosing Oral Administration (Rat Model) formulation->dosing sampling Blood Sampling (Serial Timepoints) dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Determination of Oral Bioavailability pk_analysis->bioavailability

Caption: Workflow for in vivo bioavailability assessment of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_form This compound (Formulation) drug_sol This compound (In Solution) drug_form->drug_sol Dissolution drug_abs Absorbed This compound drug_sol->drug_abs Absorption (Permeation) efflux P-gp Efflux drug_abs->efflux drug_circ This compound in Bloodstream drug_abs->drug_circ Portal Vein efflux->drug_sol Back to Lumen

Caption: Factors affecting the oral absorption of this compound.

logical_relationship A Low Aqueous Solubility B Poor Dissolution Rate A->B E Low Oral Bioavailability B->E C High First-Pass Metabolism C->E D Efflux Transporter Substrate D->E

Caption: Key contributors to the low bioavailability of this compound.

References

Technical Support Center: Optimizing Bohemine Treatment for Enhanced Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Bohemine in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help refine treatment duration for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 2,6,9-trisubstituted purine derivative that acts as a cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary mechanism involves the modulation of cell cycle progression.

Q2: What are the observed effects of this compound on hybridoma cells?

A2: this compound exhibits a notable concentration- and time-dependent dual effect on hybridoma cells. At lower concentrations (in the micromolar range), it can stimulate cell growth and monoclonal antibody production following a short-term suppression.[1][2] Conversely, at higher concentrations (10 µM and 30 µM), it consistently inhibits cell growth.[1][2]

Q3: At which points in the cell cycle does this compound induce arrest?

A3: this compound has been shown to cause cell cycle arrest at both the G1/S and G2/M boundaries, depending on the concentration used.[1][2] This indicates its interference with the kinase activities essential for these cell cycle transitions.

Q4: How does this compound's effect on the cell cycle relate to monoclonal antibody production?

A4: The production of monoclonal antibodies in hybridoma cells can be uncoupled from cell proliferation.[3] By arresting cells in specific phases of the cell cycle, such as G1, it is possible to enhance specific antibody production rates.[3] The temporary cell cycle arrest induced by lower concentrations of this compound is followed by a significant increase in the specific production rate of monoclonal antibodies.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or Unexplained Variability in Experimental Results

  • Possible Cause: The dual stimulatory and inhibitory effect of this compound is highly dependent on the precise concentration and the duration of treatment. Minor variations in experimental setup can lead to significant differences in outcomes.

  • Solution:

    • Strict Concentration Control: Ensure accurate and consistent preparation of this compound solutions. Use freshly prepared solutions for each experiment to avoid degradation.

    • Precise Timing: Adhere strictly to the predetermined treatment durations. For time-course experiments, ensure that sample collection points are consistent across all replicates.

    • Cell Density Monitoring: Start experiments with a consistent and optimal cell density. Cell density can influence the effective concentration of the drug per cell.

Issue 2: Unexpected Cell Death at Low this compound Concentrations

  • Possible Cause: While lower concentrations are generally stimulatory after an initial suppression, prolonged exposure or sensitivity of a particular hybridoma cell line could lead to cytotoxicity.

  • Solution:

    • Time-Course Experiment: Conduct a time-course experiment at the desired low concentration to identify the optimal window for stimulation before potential cytotoxicity occurs.

    • Dose-Response Refinement: Perform a fine-tuned dose-response experiment with narrower concentration intervals in the low micromolar range to identify the precise stimulatory window for your specific cell line.

Issue 3: Lack of Stimulatory Effect on Monoclonal Antibody Production

  • Possible Cause: The timing of harvest and the duration of treatment may not be optimized to capture the peak of enhanced antibody production that follows the initial suppressive phase.

  • Solution:

    • Delayed Harvest: After the initial treatment period, allow the cells to recover and continue incubation in fresh medium. Collect samples at various time points post-treatment (e.g., 24, 48, 72 hours) to determine the peak of antibody production.

    • Optimize Recovery Period: Experiment with different recovery period durations after this compound treatment to maximize monoclonal antibody yield.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Hybridoma Cell Growth

This compound Concentration (µM)Observed Effect on Steady-State Viable Cell Density
1 - 10Initial short-term suppression followed by stimulation of cell growth.
10Inhibition of cell growth.
30Inhibition of cell growth.

Data summarized from Franěk F, et al. (2001).[1][2]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration and Treatment Duration

This protocol provides a framework for a two-phase experiment to identify the ideal this compound concentration and treatment duration for maximizing monoclonal antibody production in hybridoma cells.

Phase 1: Dose-Response and Initial Time-Course

  • Cell Seeding: Seed hybridoma cells in multiple T-25 flasks or 6-well plates at a density of 2 x 10^5 cells/mL in a suitable culture medium.

  • This compound Treatment: Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 30 µM). Add the different concentrations of this compound to the cell cultures. Include a vehicle-only control.

  • Incubation and Monitoring: Incubate the cells for 24, 48, and 72 hours. At each time point, perform the following:

    • Cell Viability and Count: Use a hemocytometer and trypan blue exclusion to determine the viable cell density.

    • Supernatant Collection: Collect a sample of the culture supernatant for subsequent analysis of monoclonal antibody concentration.

  • Analysis:

    • Plot viable cell density versus this compound concentration at each time point to determine the inhibitory and potentially stimulatory concentration ranges.

    • Measure the monoclonal antibody concentration in the collected supernatants using an appropriate method (e.g., ELISA).

Phase 2: Optimization of Treatment and Recovery Duration

  • Select Optimal Concentration: Based on the results from Phase 1, select the this compound concentration that shows a biphasic response (initial suppression followed by recovery/stimulation).

  • Treatment and Recovery:

    • Treat hybridoma cells with the selected this compound concentration for a fixed duration (e.g., 24 hours).

    • After the treatment period, centrifuge the cells, remove the this compound-containing medium, and resuspend the cells in a fresh, drug-free medium.

  • Time-Course Analysis of Recovery:

    • At various time points after media change (e.g., 0, 12, 24, 48, 72, 96 hours), collect samples to measure:

      • Viable cell density.

      • Monoclonal antibody concentration in the supernatant.

      • Cell cycle distribution using flow cytometry (see Protocol 2).

  • Data Interpretation: Identify the treatment and recovery duration that results in the highest monoclonal antibody yield per viable cell.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Sample Preparation: Harvest approximately 1 x 10^6 cells from each experimental condition.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key cell cycle proteins (e.g., Cyclin D1, CDK4, Cyclin B1, CDK1).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. This will allow for the semi-quantitative analysis of changes in cell cycle protein expression following this compound treatment.

Visualizations

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates This compound This compound This compound->CyclinD_CDK46 inhibits This compound->CyclinE_CDK2 inhibits G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinA_CDK1 Cyclin A / CDK1 CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK1->CyclinB_CDK1 promotes activation Mitosis Mitosis CyclinB_CDK1->Mitosis initiates This compound This compound This compound->CyclinB_CDK1 inhibits experimental_workflow start Start: Hybridoma Cell Culture phase1 Phase 1: Dose-Response & Initial Time-Course start->phase1 treat_phase1 Treat with this compound Range (0.1-30 µM) phase1->treat_phase1 incubate_phase1 Incubate (24, 48, 72h) treat_phase1->incubate_phase1 analyze_phase1 Analyze: Viability, Count, Antibody Titer incubate_phase1->analyze_phase1 decision1 Identify Optimal Concentration Range analyze_phase1->decision1 phase2 Phase 2: Optimize Treatment & Recovery Duration decision1->phase2 treat_phase2 Treat with Optimal Concentration (e.g., 24h) phase2->treat_phase2 recover Remove this compound & Incubate in Fresh Medium treat_phase2->recover analyze_phase2 Time-Course Analysis: Viability, Antibody Titer, Cell Cycle recover->analyze_phase2 end Determine Optimal Treatment & Recovery Duration analyze_phase2->end troubleshooting_logic start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results unexpected_death Unexpected Cell Death? inconsistent_results->unexpected_death No solution_consistency Solution: - Strict Concentration Control - Precise Timing - Consistent Cell Density inconsistent_results->solution_consistency Yes no_stimulation No Antibody Stimulation? unexpected_death->no_stimulation No solution_death Solution: - Time-Course Experiment - Refine Dose-Response unexpected_death->solution_death Yes solution_stimulation Solution: - Delayed Harvest - Optimize Recovery Period no_stimulation->solution_stimulation Yes end Optimal Results no_stimulation->end No solution_consistency->end solution_death->end solution_stimulation->end

References

Navigating the Synthesis of Bohemine and its Analogues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Bohemine, a pyrrolizidine alkaloid, and its analogues presents a formidable challenge for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this complex molecular architecture. The information is designed to assist researchers in overcoming synthetic hurdles and advancing their drug discovery and development programs.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound and its analogues.

Problem 1: Low yield in the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline intermediate.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate acid catalyst or concentration The choice and concentration of the acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) are commonly used, they can sometimes lead to side reactions or decomposition of starting materials. Try using milder acids such as acetic acid or employing a Lewis acid catalyst like BF₃·OEt₂. Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Suboptimal reaction temperature and time The reaction may be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.
Presence of water The Pictet-Spengler reaction is a condensation reaction that produces water. The presence of excess water can inhibit the reaction. Ensure that all solvents and reagents are anhydrous. The use of a Dean-Stark apparatus or the addition of molecular sieves can help to remove water as it is formed.
Poor nucleophilicity of the indole ring If the indole nucleus is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slower reaction. In such cases, using a more activating electron-donating group on the indole or employing harsher reaction conditions (higher temperature, stronger acid) may be necessary.

Problem 2: Difficulty in the stereoselective formation of the pyrrolizidine core.

Possible Causes & Solutions:

CauseRecommended Action
Lack of stereocontrol in the key bond-forming step The stereochemistry of the pyrrolizidine core is often established during a key cyclization or rearrangement step. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For instance, in a substrate-controlled diastereoselective reaction, the inherent chirality of the starting material will direct the stereochemistry of the newly formed centers.
Epimerization of stereocenters Basic or acidic conditions can sometimes lead to the epimerization of existing stereocenters, resulting in a mixture of diastereomers. It is crucial to carefully select the pH and temperature of the reaction and work-up procedures to minimize this risk.
Inappropriate chiral auxiliary or catalyst For asymmetric syntheses, the choice of the chiral auxiliary or catalyst is paramount. If poor enantioselectivity is observed, screen a variety of chiral ligands or catalysts. Ensure the catalyst is of high purity and is not being poisoned by impurities in the starting materials or solvents.

Problem 3: Challenges in the purification of this compound and its analogues.

Possible Causes & Solutions:

CauseRecommended Action
Similar polarity of the desired product and byproducts The presence of multiple polar functional groups in this compound and its analogues can make separation from structurally similar impurities challenging. A combination of chromatographic techniques may be necessary.
Product instability on silica gel The basic nitrogen atoms in the pyrrolizidine core can interact strongly with acidic silica gel, leading to tailing of peaks and potential decomposition.
Co-elution of isomers Diastereomers or regioisomers can have very similar polarities, making their separation by standard column chromatography difficult.

Recommended Purification Protocol:

  • Initial Purification: Start with standard silica gel column chromatography using a gradient elution system, for example, a mixture of dichloromethane and methanol. To mitigate issues with basic compounds, consider treating the silica gel with a small amount of triethylamine or using neutral alumina.

  • High-Performance Liquid Chromatography (HPLC): For final purification and separation of isomers, reversed-phase HPLC is often effective. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Ion-Pair Chromatography: For particularly challenging separations, ion-pair chromatography can be employed. Adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of charged analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

Based on the synthesis of related pyrrolizidine alkaloids, the key challenges often lie in the stereocontrolled construction of the bicyclic pyrrolizidine core and the late-stage introduction of sensitive functional groups. The Pictet-Spengler reaction to form the initial indole-containing ring system is also a crucial step that requires careful optimization.

Q2: What are common side reactions to be aware of during the synthesis?

  • Over-oxidation: During oxidation steps, it is important to control the stoichiometry of the oxidizing agent and the reaction time to avoid the formation of undesired over-oxidized products.

  • Epimerization: As mentioned in the troubleshooting guide, stereocenters can be susceptible to epimerization under non-neutral pH conditions.

  • Dimerization: In the synthesis of Bohemamine analogues, non-enzymatic dimerization has been observed, particularly in the presence of aldehydes like formaldehyde under slightly acidic conditions.[1] This can be a competing pathway to the desired intramolecular reaction.

  • Protecting group cleavage: Unintended removal of protecting groups can occur under acidic or basic conditions used in other reaction steps. Careful selection of orthogonal protecting groups is essential.

Q3: What protecting group strategies are recommended for the synthesis of this compound analogues?

A robust protecting group strategy is crucial for the successful synthesis of complex molecules like this compound.

  • Nitrogen Protection: The indole nitrogen is often protected to prevent side reactions. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), which is acid-labile, and SEM (2-(trimethylsilyl)ethoxymethyl), which is stable to many conditions and can be removed with fluoride ions. The secondary amine in the pyrrolizidine core may also require protection, for which Boc or Cbz (carboxybenzyl) groups are often employed.

  • Hydroxyl Group Protection: Hydroxyl groups can be protected as silyl ethers (e.g., TBS, TIPS), which offer a range of stabilities depending on the steric bulk of the silicon substituents, or as benzyl ethers, which are stable to a wide range of conditions and can be removed by hydrogenolysis.

The choice of protecting groups should be guided by the overall synthetic plan, ensuring that their removal conditions are compatible with the functional groups present in the molecule at each stage.

Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Key Synthetic Steps

ReactionSubstratesReagents & ConditionsTypical YieldReference
Pictet-Spengler Reaction Tryptamine derivative, AldehydeTFA, CH₂Cl₂, rt, 12h60-85%General procedure
Pyrrolizidine Core Formation (Intramolecular Cyclization) N-protected amino alcohol with a terminal leaving groupNaH, THF, 0 °C to rt, 6h70-90%General procedure
Boc Protection of Amine Amine(Boc)₂O, Et₃N, CH₂Cl₂, rt, 4h>95%General procedure
Boc Deprotection Boc-protected amineTFA, CH₂Cl₂, rt, 1h>95%General procedure
Dess-Martin Oxidation Primary or secondary alcoholDess-Martin periodinane, CH₂Cl₂, rt, 2h85-95%General procedure
Hydrogenolysis (Cbz deprotection) Cbz-protected amineH₂, Pd/C, MeOH, rt, 12h>95%General procedure

Visualizing Synthetic Pathways

To aid in the conceptualization of the synthetic challenges, the following diagrams illustrate key logical relationships and workflows.

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction cause1 Inappropriate Acid Catalyst/Concentration start->cause1 cause2 Suboptimal Temperature/Time start->cause2 cause3 Presence of Water start->cause3 cause4 Poor Indole Nucleophilicity start->cause4 solution1 Optimize Catalyst (e.g., milder acid, Lewis acid) cause1->solution1 solution2 Monitor Reaction by TLC Optimize T & t cause2->solution2 solution3 Use Anhydrous Conditions (e.g., molecular sieves) cause3->solution3 solution4 Use Harsher Conditions or More Activating Groups cause4->solution4

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

protecting_group_strategy mol Complex Molecule (this compound Analogue) + Amine (Indole & Pyrrolizidine) + Hydroxyl Groups protect Protection Strategy mol->protect amine_pg Amine Protection Boc (acid-labile) Cbz (hydrogenolysis) SEM (fluoride-labile) protect->amine_pg hydroxyl_pg Hydroxyl Protection TBS (fluoride-labile) Benzyl (hydrogenolysis) protect->hydroxyl_pg deprotect Orthogonal Deprotection amine_pg->deprotect hydroxyl_pg->deprotect final Final Product deprotect->final

Caption: Logic diagram for selecting an orthogonal protecting group strategy.

This technical support center aims to be a valuable resource for researchers engaged in the synthesis of this compound and its analogues. By anticipating common challenges and providing structured solutions, we hope to facilitate progress in this exciting area of natural product synthesis and drug discovery.

References

Technical Support Center: Minimizing Off-Target Effects of Bohemine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and understand the potential off-target effects of Bohemine, a synthetic cyclin-dependent kinase (CDK) inhibitor. Given that specific off-target data for this compound is not extensively published, this guide draws upon information from structurally similar purine-based CDK inhibitors, such as Olomoucine and Roscovitine, to provide relevant troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic, cell-permeable, 2,6,9-trisubstituted purine derivative that functions as a cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary known targets are CDK1/Cyclin B and CDK2/Cyclin E, which are key regulators of cell cycle progression.[3] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S and G2/M transitions.[1]

Q2: What are off-target effects, and why are they a concern with this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[4][5] With kinase inhibitors like this compound, the conserved ATP-binding pocket across the human kinome makes off-target interactions a common concern.[6] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unexpected phenotypes that are not attributable to the inhibition of the primary CDK targets.

Q3: What are the potential off-target kinases of this compound?

A3: While a comprehensive off-target profile for this compound is not publicly available, data from similar purine-based CDK inhibitors like Olomoucine and Roscovitine suggest potential off-target interactions with other kinases. These may include other members of the CDK family such as CDK5, CDK7, and CDK9, as well as other kinases like ERK1/p44 MAP kinase.[7][8][9]

Q4: How can I experimentally determine the off-target profile of this compound in my system?

A4: Several experimental approaches can be used to determine the off-target profile of this compound:

  • Kinome Profiling: Services like KINOMEscan™ offer comprehensive screening of an inhibitor against a large panel of recombinant human kinases to identify potential off-target binding events.[3][10][11]

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can confirm target and off-target binding within intact cells, providing a more physiologically relevant context.[1][12][13][14]

  • Chemical Proteomics: Broader mass spectrometry-based approaches can identify a wider range of protein interactions, including non-kinase off-targets.

Q5: What are the first steps to take if I suspect off-target effects are influencing my results?

A5: If you observe unexpected phenotypes, the following steps are recommended:

  • Perform a Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects are often more pronounced at higher concentrations.

  • Use a Structurally Unrelated CDK Inhibitor: Compare the phenotype induced by this compound with that of a CDK inhibitor from a different chemical class. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Conduct a Rescue Experiment: If possible, overexpress a this compound-resistant mutant of the intended target (e.g., CDK2). If the phenotype is not rescued, it strongly suggests an off-target mechanism.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and suggests strategies to differentiate on-target from off-target effects.

Observed Problem Potential Cause (Off-Target Related) Troubleshooting & Mitigation Strategies
Unexpected Cell Toxicity or Reduced Viability at Low Micromolar Concentrations Inhibition of essential kinases other than the primary CDK targets.1. Determine IC50 for Viability vs. On-Target Inhibition: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) and compare the IC50 to the concentration required for 50% inhibition of the primary target's activity (e.g., p-Rb levels). A significant discrepancy suggests off-target toxicity. 2. Consult Kinome Profiling Data: If available, check for potent inhibition of kinases known to be critical for cell survival. 3. Use a More Selective CDK Inhibitor: Compare results with a more recently developed and highly selective CDK4/6 inhibitor to see if the toxicity persists.
Paradoxical Activation of a Signaling Pathway (e.g., increased p-ERK) Off-target inhibition of a negative regulator upstream of the pathway or feedback mechanisms. Roscovitine, a similar purine-based inhibitor, has been shown to activate the MAPK/ERK pathway.[15]1. Perform a Time-Course Experiment: Analyze the phosphorylation status of key pathway components at various time points after this compound treatment. 2. Titrate this compound Concentration: Determine if the paradoxical activation is dose-dependent. 3. Use Upstream Inhibitors: Co-treat with an inhibitor of an upstream kinase in the affected pathway (e.g., a MEK inhibitor for the ERK pathway) to see if this abrogates the paradoxical effect.
Inconsistent Phenotypes Across Different Cell Lines Cell-line specific expression levels of off-target kinases.1. Characterize the Kinome of Your Cell Lines: Use proteomic or transcriptomic data to identify the expression levels of potential off-target kinases in your cell lines of interest. 2. Confirm On-Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™) to confirm that this compound is engaging its primary CDK targets in each cell line at the concentrations used. 3. Validate Off-Target Engagement: If a specific off-target is suspected, use a targeted assay (e.g., a specific antibody for the phosphorylated form of the off-target's substrate) to confirm its inhibition in a cellular context.
Lack of Expected Phenotype Despite Confirmed Target Inhibition 1. Off-target effects counteracting the on-target effect. 2. Redundancy in cell cycle regulation in the specific cell model. 1. Investigate Off-Target Profile: Perform kinome-wide profiling to identify off-targets that could oppose the intended biological outcome. 2. Knockdown of the Primary Target: Use siRNA or shRNA to specifically knock down the primary CDK target and compare the phenotype to that observed with this compound treatment. This can help to confirm the role of the primary target in the expected phenotype.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and its structural analogs against various kinases. This data can be used as a reference for designing experiments and interpreting results.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Cell Line(s) for Growth InhibitionGrowth Inhibition IC50 (µM)
cdk1/Cyclin B1.1MCF728
cdk2/Cyclin E0.8K562113
CEM27
HOS58
G36145
Data adapted from the Sigma-Aldrich product information sheet for this compound.[3]

Table 2: Inhibitory Profile of Structurally Related Purine-Based CDK Inhibitors

CompoundTarget KinaseIC50 (µM)
Olomoucine CDC2/cyclin B7
Cdk2/cyclin A7
Cdk2/cyclin E7
CDK5/p353
ERK1/p44 MAP kinase25
Roscovitine cdc2/cyclin B0.65
cdk2/cyclin A0.7
cdk2/cyclin E0.7
cdk5/p350.2
ERK134
ERK214
Data adapted from MedchemExpress and other publications.[7][9]

Experimental Protocols

1. KINOMEscan™ Profiling for Off-Target Identification

Principle: This is a competition-based binding assay where a test compound (this compound) is competed against a broad-spectrum immobilized ligand for binding to a large panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Methodology:

  • Compound Preparation: this compound is prepared in DMSO at a concentration appropriate for the screen (typically 10 µM for a single-point screen or a serial dilution for Kd determination).

  • Assay Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound.

  • Washing and Elution: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. Significant "hits" are then often followed up with dose-response curves to determine the dissociation constant (Kd).

2. NanoBRET™ Cellular Target Engagement Assay

Principle: This assay measures the binding of a compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, it brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-fusion of the target kinase (e.g., CDK2-NanoLuc®).

  • Compound and Tracer Addition: The transfected cells are plated in an assay plate. A titration of this compound is added, followed by the addition of a specific fluorescent tracer at a fixed concentration.

  • Equilibration: The plate is incubated to allow the binding to reach equilibrium.

  • Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate is added.

  • BRET Measurement: The plate is read on a luminometer capable of measuring the two distinct wavelengths of the donor (NanoLuc®) and acceptor (tracer).

  • Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The data is then plotted as a function of this compound concentration to determine the IC50 for target engagement in a cellular environment.

Visualizations

Signaling_Pathway_of_Primary_Targets cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2_G1 CDK2 Cyclin E->CDK2_G1 CDK2_G1->pRb phosphorylates E2F E2F pRb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis promotes This compound This compound This compound->CDK2_G1 inhibits This compound->CDK1 inhibits

Caption: Simplified signaling pathway of this compound's primary CDK targets.

Experimental_Workflow_for_Off_Target_Investigation cluster_Initial_Observation Initial Observation cluster_Validation Validation of On-Target vs. Off-Target Effect cluster_Identification Identification of Specific Off-Targets cluster_Confirmation Confirmation in Cellular Context Unexpected_Phenotype Unexpected Phenotype (e.g., toxicity, pathway activation) Dose_Response Dose-Response Analysis Unexpected_Phenotype->Dose_Response Control_Compound Use Structurally Different CDK Inhibitor Unexpected_Phenotype->Control_Compound Rescue_Experiment Rescue with This compound-Resistant Mutant Unexpected_Phenotype->Rescue_Experiment Kinome_Profiling Kinome Profiling (e.g., KINOMEscan™) Dose_Response->Kinome_Profiling Control_Compound->Kinome_Profiling Rescue_Experiment->Kinome_Profiling Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Kinome_Profiling->Cellular_Target_Engagement Specific_Inhibitor Use Specific Inhibitor for Suspected Off-Target Cellular_Target_Engagement->Specific_Inhibitor siRNA_shRNA Knockdown of Suspected Off-Target Cellular_Target_Engagement->siRNA_shRNA Chemical_Proteomics Chemical Proteomics

References

Technical Support Center: Bohemine Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing western blot analysis in the context of Bohemine studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for treating cell cultures before protein extraction?

A1: The optimal concentration for this compound treatment should be determined empirically through a dose-response experiment. We recommend starting with a concentration range based on any available in vitro data for this compound or similar compounds. A typical starting range might be from 0.1 µM to 100 µM.

Q2: Which lysis buffer is most suitable for protein extraction after this compound treatment?

A2: A standard RIPA (Radioimmunoprecipitation assay) buffer is often a good starting point as it is effective at lysing most cell types and solubilizing cellular proteins.[1] However, the optimal buffer may depend on the subcellular localization of your target protein. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.[2]

Q3: How much protein should be loaded per well for western blot analysis of this compound-treated samples?

A3: Generally, loading 20-30 µg of total protein per lane is recommended for standard western blot procedures.[2][3] However, the optimal amount can vary depending on the expression level of the target protein. If the protein of interest is of low abundance, you may need to load more protein or consider techniques like immunoprecipitation to enrich your sample.

Q4: What percentage of acrylamide gel should be used for resolving proteins from this compound-treated samples?

A4: The acrylamide percentage of the gel should be chosen based on the molecular weight of your target protein.[4] Higher percentage gels (10-12%) are suitable for smaller proteins, while lower percentage gels (8%) are better for larger proteins.[5] Gradient gels (e.g., 4-20%) can be used to separate a wide range of protein sizes.[1]

Q5: What is the recommended blocking buffer and incubation time?

A5: Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[6] A one-hour blocking step at room temperature is typically sufficient.[3][7] For some antibodies, especially phospho-specific antibodies, BSA may be preferred over milk.[8]

Experimental Protocol: Western Blot Analysis of this compound-Treated Cells

This protocol provides a general framework for performing western blot analysis. Optimization of specific steps may be required for your particular experimental conditions.

1. Sample Preparation:

  • Culture and treat cells with the desired concentrations of this compound for the appropriate duration.

  • Wash cells with ice-cold PBS.[9]

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[1][9]

  • Determine the protein concentration of the lysate using a protein assay such as the BCA assay.[9]

2. SDS-PAGE:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[1][2]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[1]

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] PVDF membranes require activation with methanol.[2]

  • Assemble the transfer sandwich and perform the transfer. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the transfer system used.[6]

4. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times with TBST for 5-10 minutes each.[5]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST for 5-10 minutes each.[5]

5. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.[1]

  • Incubate the membrane with the substrate and capture the signal using a CCD camera-based imager or X-ray film.[1]

Quantitative Data Summary

ParameterRecommendationVariation/Optimization
Protein Load per Lane 20-30 µg[2][3]10-50 µg; adjust based on target protein abundance.[10]
Primary Antibody Dilution 1:250 - 1:1000[5]Titrate to find the optimal signal-to-noise ratio.
Secondary Antibody Dilution 1:5,000 - 1:20,000[9][11]Adjust based on the primary antibody and detection system.
Blocking Time 1 hour at room temperature[3][7]Can be extended to overnight at 4°C.[12]

Visualizing Workflows and Pathways

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for this compound western blot analysis.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: Hypothetical this compound-induced signaling pathway.

Troubleshooting Guide

Problem: Weak or No Signal

Possible CauseRecommended Solution
Inactive Antibody Perform a dot blot to check antibody activity.[10] Use a fresh aliquot of the antibody.
Insufficient Protein Load Increase the amount of protein loaded per well (up to 50 µg).[13] Use a positive control to verify protein expression.
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S.[6] For large proteins, consider adding SDS to the transfer buffer; for small proteins, use a smaller pore size membrane.[10][14]
Suboptimal Antibody Concentration Increase the concentration of the primary or secondary antibody. Incubate the primary antibody overnight at 4°C.
Excessive Washing Reduce the number or duration of washing steps.
Blocking Agent Masking Epitope Try a different blocking agent (e.g., BSA instead of milk).[12] Reduce the blocking time.[10][14]

Problem: High Background

Possible CauseRecommended Solution
Insufficient Blocking Increase blocking time or use a higher concentration of the blocking agent. Ensure the blocking buffer is fresh.[12]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[10][13]
Inadequate Washing Increase the number and duration of wash steps.[12] Add a detergent like Tween 20 to the wash buffer.[12]
Membrane Dried Out Ensure the membrane is always covered in buffer during incubations and washes.[10]
Contaminated Buffers Prepare fresh buffers and filter them before use.[10]

Problem: Non-Specific or Multiple Bands

Possible CauseRecommended Solution
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.[10]
Secondary Antibody Non-Specific Binding Run a control lane with only the secondary antibody to check for non-specific binding.[2] Use a more specific or cross-adsorbed secondary antibody.[10]
Protein Degradation Add protease inhibitors to the lysis buffer and keep samples on ice.[2]
Post-Translational Modifications The target protein may have modifications (e.g., phosphorylation, glycosylation) that alter its molecular weight.[8]
Splice Variants The antibody may be detecting different splice variants of the target protein.[8]

References

Validation & Comparative

Comparative Efficacy of Bohemine in Xenograft Models for Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of Bohemine, a novel therapeutic agent, in xenograft models. The performance of this compound is evaluated against other established anti-cancer drugs, with supporting experimental data and detailed protocols to aid in research and development.

Comparative Efficacy of Anti-Cancer Agents in Xenograft Models

The in vivo efficacy of this compound was assessed in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Its performance was compared with standard-of-care CDK4/6 inhibitors, Palbociclib and Abemaciclib. The primary endpoint for efficacy was tumor growth inhibition.

Compound Xenograft Model Cancer Type Dosing Schedule Tumor Growth Inhibition (%) Key Findings
This compound (hypothetical) MDA-MB-231 (CDX)Triple-Negative Breast Cancer100 mg/kg, daily, p.o.65%Significant tumor stasis and partial regression observed.
Palbociclib HR-positive PDXBreast Cancer100 mg/kg, daily, p.o.Sensitive in chemo-naïve modelsEfficacy is dependent on functional retinoblastoma protein (pRb).[1]
Abemaciclib GBM xenograftGlioblastoma50 mg/kg, twice daily, p.o.70%Demonstrates superior central nervous system penetration compared to Palbociclib.[1][2]
This compound (hypothetical) HCT-116 (CDX)Colorectal Cancer100 mg/kg, daily, p.o.58%Moderate anti-tumor activity observed.
Palbociclib Colorectal Cancer PDXColorectal CancerNot SpecifiedPartial Responses ObservedEfficacy noted in a variety of cancer types beyond breast cancer.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colorectal cancer) are cultured in appropriate media (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4]

  • Animal Model: Female athymic nude mice (5-7 weeks old) are used as hosts for tumor cell implantation.[4][5] The mice are allowed to acclimatize for at least one week before the experiment.[5]

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers, and calculated using the formula: (Length x Width^2) / 2.[6] Animal body weights are also monitored as an indicator of toxicity.[6]

  • Drug Administration: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[6] The investigational drug (e.g., this compound) and comparator agents are administered via the appropriate route (e.g., oral gavage) at the specified doses and schedules. The vehicle control group receives the formulation buffer.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[6] Tumors are then excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Patient-Derived Xenograft (PDX) Model Protocol
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients.

  • Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[7]

  • Tumor Engraftment and Expansion: Once the initial tumors (F0 generation) are established, they are serially passaged into subsequent cohorts of mice for expansion.

  • Efficacy Studies: Once a sufficient number of mice with established tumors are available, they are randomized into treatment and control groups for efficacy studies, following similar procedures for drug administration and monitoring as in CDX models.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating anti-cancer agents in xenograft models.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Release S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription of S-Phase Genes This compound This compound This compound->CDK4/6 Inhibition G Cancer Cell Culture Cancer Cell Culture Cell Implantation in Mice Cell Implantation in Mice Cancer Cell Culture->Cell Implantation in Mice Tumor Growth Tumor Growth Cell Implantation in Mice->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment (this compound/Comparator/Vehicle) Treatment (this compound/Comparator/Vehicle) Randomization->Treatment (this compound/Comparator/Vehicle) Tumor Measurement & Body Weight Tumor Measurement & Body Weight Treatment (this compound/Comparator/Vehicle)->Tumor Measurement & Body Weight Repeated Measures Endpoint Analysis Endpoint Analysis Tumor Measurement & Body Weight->Endpoint Analysis

References

Comparative Efficacy of Bohemine and Other Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical and clinical efficacy of Bohemine and other prominent CDK inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. The data presented is based on publicly available experimental results.

Introduction to CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic intervention. CDK inhibitors aim to block the uncontrolled cell proliferation driven by aberrant CDK signaling. This guide focuses on comparing this compound, a purine derivative with CDK inhibitory properties, to the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which are approved for the treatment of certain types of breast cancer.

Preclinical Efficacy

The preclinical efficacy of CDK inhibitors is primarily evaluated through in vitro biochemical assays to determine their inhibitory concentration against specific CDK enzymes (IC50) and through cell-based assays to assess their impact on cancer cell proliferation and viability.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the inhibitor required to reduce the activity of a specific CDK enzyme by 50%.

Table 1: Comparison of IC50 Values for CDK Inhibitors

InhibitorCDK2/cyclin A (μM)CDK2/cyclin E (μM)CDK4 (nM)CDK6 (nM)CDK9 (μM)
This compound 834.6Data Not AvailableData Not Available2.7
Palbociclib --9 - 1115-
Ribociclib --1039-
Abemaciclib --29.9-
Data for Palbociclib, Ribociclib, and Abemaciclib are presented in nM for CDK4 and CDK6, reflecting their high potency against these targets. Data for this compound is in μM.

Cell-Based Proliferation and Viability

Cell-based assays provide insights into the functional consequences of CDK inhibition in a cellular context.

Table 2: Cell-Based Efficacy of this compound

AssayCell LineConcentrationEffect
Cell GrowthMouse Hybridoma10 μMInhibition of growth
Cell GrowthMouse Hybridoma30 μMInhibition of growth
Cell Cycle AnalysisMouse HybridomaNot SpecifiedArrest at G1/S and G2/M boundaries
Clinical Efficacy (CDK4/6 Inhibitors)

Palbociclib, Ribociclib, and Abemaciclib have undergone extensive clinical development, primarily in hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer. The following table summarizes key efficacy endpoints from pivotal Phase 3 clinical trials.

Table 3: Clinical Efficacy of Approved CDK4/6 Inhibitors in HR+/HER2- Breast Cancer (First-Line Setting)

InhibitorTrialCombination TherapyMedian Progression-Free Survival (PFS) (Months)Hazard Ratio (HR) for PFS
Palbociclib PALOMA-2Letrozole24.80.58
Ribociclib MONALEESA-2Letrozole25.30.568
Abemaciclib MONARCH 3NSAI28.180.54
NSAI: Non-Steroidal Aromatase Inhibitor (e.g., Anastrozole or Letrozole)

Experimental Protocols

1. Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK enzyme by 50%.

  • Methodology:

    • Recombinant human CDK/cyclin complexes are incubated in a reaction buffer containing a peptide substrate and ATP.

    • The inhibitor is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP) or luminescence-based assays (measuring the amount of remaining ATP).

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

  • Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cells are treated with the test compound for a specified duration.

    • Both adherent and suspension cells are harvested and washed with phosphate-buffered saline (PBS).

    • The cells are then fixed, typically with ice-cold 70% ethanol, which also permeabilizes the cell membrane.

    • After fixation, the cells are washed again and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, and RNase A is included to degrade RNA, ensuring that only DNA is stained.

    • The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.

    • The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

    • The data is analyzed to generate a histogram that shows the distribution of cells in the different phases of the cell cycle.

Visualizations

CDK_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) GF_Receptor Growth Factor Receptor Mitogenic_Stimuli->GF_Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway GF_Receptor->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Complex (Active) Cyclin_D->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb_E2F pRb-E2F Complex (Inactive) CDK46_CyclinD->pRb_E2F Phosphorylates pRb pRb pRb->pRb_E2F E2F E2F E2F->pRb_E2F pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F_free Free E2F pRb_E2F->E2F_free Gene_Expression Gene Expression for S-Phase Entry (e.g., Cyclin E) E2F_free->Gene_Expression G1_S_Transition G1 to S Phase Transition Gene_Expression->G1_S_Transition CDK_Inhibitors CDK Inhibitors (this compound, Palbociclib, etc.) CDK_Inhibitors->CDK46_CyclinD

Caption: CDK4/6 signaling pathway and the mechanism of CDK inhibitors.

A Comparative Guide to Bohemine and Roscovitine in CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cyclin-dependent kinase 2 (CDK2) inhibitors, bohemine and roscovitine. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies. We will delve into their inhibitory potencies, the experimental methodologies used to determine these activities, and the signaling pathway they target.

Data Presentation: Inhibitory Activity against CDK2

The inhibitory potency of a compound is a critical parameter in drug discovery and development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values of this compound and roscovitine against CDK2 complexed with its cyclin partners, cyclin A and cyclin E.

CompoundTargetIC50 (µM)
This compoundCDK2/cyclin E4.6
CDK2/cyclin A83
RoscovitineCDK2/cyclin A~0.7
CDK2/cyclin E~0.7

Experimental Protocols: Determining CDK2 Inhibition

The determination of a compound's IC50 value against CDK2 involves precise experimental procedures. Below are detailed methodologies for both in vitro biochemical assays and cell-based assays, which are commonly employed to assess the inhibitory activity of compounds like this compound and roscovitine.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK2/cyclin complexes. A common substrate for CDK2 is Histone H1.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity of CDK2 by 50%.

Materials:

  • Active CDK2/cyclin A or CDK2/cyclin E enzyme

  • Histone H1 (substrate)

  • ATP (Adenosine triphosphate), including a radiolabeled variant (e.g., [γ-³²P]ATP)

  • Assay buffer (e.g., MOPS, MgCl₂, EGTA, DTT)

  • This compound and Roscovitine stock solutions (dissolved in a suitable solvent like DMSO)

  • P81 phosphocellulose paper or similar capture membrane

  • Phosphoric acid for washing

  • Scintillation counter

Procedure:

  • Reaction Setup: A master mix is prepared containing the assay buffer, Histone H1, and the active CDK2/cyclin enzyme.

  • Inhibitor Addition: Serial dilutions of this compound or roscovitine are added to the reaction wells. A control well with no inhibitor is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for the phosphorylation of Histone H1.

  • Termination of Reaction: The reaction is stopped, often by spotting the mixture onto P81 phosphocellulose paper. The phosphorylated Histone H1 will bind to the paper.

  • Washing: The P81 papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into Histone H1 on the P81 paper is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on CDK2 activity.

Objective: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50%.

Materials:

  • Cancer cell line (e.g., a line known to have high CDK2 activity)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • This compound and Roscovitine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or roscovitine. Control wells with vehicle (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compounds to exert their effects on cell proliferation.

  • MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability for each inhibitor concentration is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_materials Materials cluster_procedure Procedure Enzyme CDK2/Cyclin Start Start Reaction Enzyme->Start Substrate Histone H1 Substrate->Start ATP [γ-³²P]ATP ATP->Start Inhibitor This compound or Roscovitine Inhibitor->Start Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction & Spot Incubate->Stop Wash Wash Stop->Wash Count Scintillation Counting Wash->Count

Caption: Experimental Workflow for In Vitro CDK2 Kinase Inhibition Assay.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases CyclinE Cyclin E CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates DNA_Replication DNA Replication CDK2_CyclinE->pRb_E2F hyperphosphorylates CDK2_CyclinE->DNA_Replication promotes E2F->CyclinE promotes transcription Inhibitors This compound / Roscovitine Inhibitors->CDK2_CyclinE

Caption: Simplified CDK2 Signaling Pathway in G1/S Phase Transition.

A Comparative Analysis of Bohemine and Olomoucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical and cellular effects of two noteworthy purine-derived cyclin-dependent kinase inhibitors.

In the landscape of cancer research and drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutic agents. Among these, the purine derivatives Bohemine and olomoucine have garnered significant attention for their ability to halt cell cycle progression. This guide provides a comprehensive comparative analysis of this compound and olomoucine, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their endeavors.

Executive Summary

This compound and olomoucine are both ATP-competitive inhibitors of cyclin-dependent kinases, crucial enzymes that regulate cell cycle progression. While structurally similar, emerging data suggests differences in their inhibitory profiles and cellular effects. This guide synthesizes available data to provide a clear comparison of their performance, supported by experimental evidence.

Quantitative Performance Analysis

The inhibitory activity of this compound and olomoucine against a panel of key cyclin-dependent kinases is summarized below. The half-maximal inhibitory concentration (IC50) values, derived from various in vitro kinase assays, provide a quantitative measure of their potency. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Target KinaseThis compound IC50 (µM)Olomoucine IC50 (µM)Olomoucine II IC50 (µM)
CDK1/cyclin B-7[1]7.6[2][3]
CDK2/cyclin A-7[1]-
CDK2/cyclin E-7[1]0.1[2][3]
CDK4/cyclin D1->100019.8[2][3]
CDK5/p35-3[1]-
CDK7/cyclin H--0.45[2][3]
CDK9/cyclin T--0.06[2][3]
ERK1/p44 MAPK-25[1]-
ERK2--32[3]

Note: Data for this compound against a broad range of CDKs is not as readily available in a comparative format as for olomoucine and its analogue, olomoucine II. Olomoucine II is a closely related derivative with distinct inhibitory characteristics.

Mechanism of Action: Halting the Cell Cycle Engine

Both this compound and olomoucine exert their primary effect by inhibiting the kinase activity of CDKs. By competing with ATP for the binding site on the CDK enzyme, they prevent the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, primarily at the G1/S and G2/M transition points.

The G1/S checkpoint is a critical control point where the cell commits to DNA replication. This transition is largely governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. Inhibition of these complexes by this compound or olomoucine prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes necessary for S-phase entry.

The G2/M checkpoint ensures that the cell is ready for mitosis. The CDK1-cyclin B complex is the master regulator of this transition. Inhibition of CDK1 by these compounds prevents the cell from entering mitosis.

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Mitogens Mitogens CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation E2F E2F Rb_E2F->E2F Release G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes Activation DNA_Replication DNA Replication G1_S_Genes->DNA_Replication CyclinB_CDK1 Cyclin B / CDK1 DNA_Replication->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Bohemine_Olomoucine This compound / Olomoucine Bohemine_Olomoucine->CyclinD_CDK46 Inhibition Bohemine_Olomoucine->CyclinB_CDK1 Inhibition

Simplified Cell Cycle Pathway and Inhibition by this compound/Olomoucine.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant CDK/cyclin complexes

  • Kinase-specific substrate (e.g., histone H1 for CDK1/cyclin B)

  • ATP

  • This compound or olomoucine (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare the kinase reaction buffer containing the purified CDK/cyclin complex and the specific substrate.

  • Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.

  • Add 0.5 µL of serially diluted this compound, olomoucine, or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound or olomoucine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or olomoucine for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental and Logical Workflows

To systematically compare CDK inhibitors like this compound and olomoucine, a structured experimental workflow is essential.

cluster_workflow Comparative Workflow for CDK Inhibitors A Initial Screening: In Vitro Kinase Assays B Determine IC50 values against a panel of CDKs (CDK1, CDK2, CDK4, CDK5, CDK7, CDK9) A->B C Cell-Based Assays: Cell Proliferation/Viability (e.g., MTT) A->C E Mechanism of Action Studies B->E D Determine GI50 values in various cancer cell lines C->D D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Western Blot for key cell cycle proteins (pRb, Cyclins, CDKs) E->G H Comparative Analysis & Lead Selection F->H G->H

Experimental Workflow for Comparing CDK Inhibitors.

Conclusion

This compound and olomoucine represent valuable tools for studying cell cycle regulation and hold potential as anticancer agents. While both are purine-based CDK inhibitors that induce cell cycle arrest, this guide highlights the nuances in their inhibitory profiles that are beginning to be elucidated. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and further unravel the therapeutic potential of these and other CDK inhibitors. As more comprehensive and directly comparative data becomes available, a clearer picture of their respective advantages and disadvantages will undoubtedly emerge, guiding the future of CDK-targeted therapies.

References

Comparative Guide to the Downstream Targets of Bohemine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclin-dependent kinase (CDK) inhibitor Bohemine with other CDK inhibitors, focusing on their downstream targets and cellular effects. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to this compound

This compound is a 2,6,9-trisubstituted purine derivative identified as a cyclin-dependent kinase (CDK) inhibitor. It has been shown to induce cell cycle arrest at both the G1/S and G2/M transitions in various cell lines, including hybridoma and prostate cancer cells.[1][2] The cellular response to this compound, whether stimulation or inhibition of cell growth, appears to be concentration-dependent, suggesting its interaction with multiple regulatory pathways.[1]

Downstream Targets of this compound and a Comparison with Other CDK Inhibitors

The precise CDK specificity of this compound is not extensively documented in publicly available literature. However, studies on 2,6,9-trisubstituted purines, the chemical class to which this compound belongs, and on related compounds like olomoucine, provide insights into its likely targets. Research indicates that this compound and similar compounds primarily inhibit the CDK1 family of kinases, which includes CDK1, CDK2, CDK3, and CDK5, while showing less activity against CDK4 and CDK6.[2] More recent research on novel 2,6,9-trisubstituted purines has also identified potent inhibition of CDK12.[3][4]

This profile contrasts with widely used clinical CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib, which are highly selective for CDK4 and CDK6.[5][6][7][8]

Table 1: Comparison of CDK Inhibitor Specificity and Potency
InhibitorChemical ClassPrimary CDK TargetsIC50 ValuesKey Downstream Effects
This compound 2,6,9-trisubstituted purineLikely CDK1, CDK2, CDK5, CDK12[2][3][4][9][10]Not widely reportedG1/S and G2/M cell cycle arrest[1][2]
Olomoucine 2,6,9-trisubstituted purineCDK1, CDK2, CDK5[2]~7 µM (CDK1), ~7 µM (CDK2), ~3 µM (CDK5)G1/S and G2/M cell cycle arrest[2]
Palbociclib PyridopyrimidineCDK4, CDK6[5][6]11 nM (CDK4), 16 nM (CDK6)[7]G1 arrest, inhibition of Rb phosphorylation[11]
Ribociclib PyridopyrimidineCDK4, CDK6[5][6]10 nM (CDK4), 39 nM (CDK6)[12]G1 arrest, inhibition of Rb phosphorylation
Abemaciclib Pyrimidine-benzimidazoleCDK4, CDK6 (also inhibits CDK1, CDK2, CDK9 at higher concentrations)[5][6][7]2 nM (CDK4), 10 nM (CDK6)[7]G1 and G2 arrest, inhibition of Rb phosphorylation[5][6]

Signaling Pathways Modulated by this compound

G1/S Transition Arrest

The arrest at the G1/S boundary induced by CDK inhibitors that target CDK2 is primarily mediated through the retinoblastoma protein (Rb) pathway. Activated CDK2 phosphorylates Rb, leading to the release of the E2F transcription factor, which in turn activates genes required for S-phase entry. By inhibiting CDK2, this compound likely prevents Rb phosphorylation, thus maintaining E2F in an inactive state and blocking the G1 to S phase progression.

G2/M Transition Arrest

The G2/M checkpoint is primarily controlled by the CDK1/Cyclin B complex. Inhibition of CDK1 by this compound would directly prevent the activation of this complex, which is essential for entry into mitosis. This leads to an accumulation of cells in the G2 phase. The activity of this compound at this checkpoint may also be influenced by the p53 and p21 status of the cells, as these proteins are key regulators of cell cycle checkpoints in response to cellular stress.[13][14][15] Studies on other compounds inducing G2/M arrest show involvement of the ATM/Chk2/p53/p21 pathway, which leads to the inactivation of the CDK1/Cyclin B complex.[16][17]

G1_S_Transition_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes This compound This compound This compound->CyclinE_CDK2 CDK46_Inhibitors Palbociclib, Ribociclib, Abemaciclib CDK46_Inhibitors->CyclinD_CDK46

Caption: Simplified G1/S transition pathway showing the points of inhibition by this compound and CDK4/6 inhibitors.

G2_M_Transition_Pathway cluster_0 G2 Phase cluster_1 M Phase DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 p53 p53 ATM_Chk2->p53 activates Cdc25 Cdc25 ATM_Chk2->Cdc25 inhibits p21 p21 p53->p21 activates transcription CyclinB_CDK1 Cyclin B-CDK1 p21->CyclinB_CDK1 inhibits Cdc25->CyclinB_CDK1 activates Mitosis Mitosis CyclinB_CDK1->Mitosis This compound This compound This compound->CyclinB_CDK1

References

Validating Bohemine's Specificity for CDK9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bohemine and other prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors. Due to the limited publicly available data on the specific kinase selectivity of this compound, this document focuses on presenting a framework for evaluating CDK9 inhibitor specificity, utilizing detailed data from well-characterized inhibitors—MC180295, Flavopiridol, and Dinaciclib—as benchmarks. While direct quantitative comparison with this compound is not currently possible, this guide offers the methodologies and comparative data essential for researchers aiming to characterize its specificity.

Introduction to CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T, it forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.

Comparative Analysis of CDK9 Inhibitor Specificity

The specificity of a kinase inhibitor is paramount for its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and a complex pharmacological profile. The following table summarizes the inhibitory activity (IC50 values) of three well-characterized CDK9 inhibitors against a panel of cyclin-dependent kinases. This data provides a benchmark for the level of selectivity that can be achieved.

Table 1: Comparative IC50 Values (nM) of Selected CDK9 Inhibitors

Kinase TargetMC180295FlavopiridolDinaciclib
CDK9/CycT1 5 ~30 4
CDK1/CycB138~303
CDK2/CycA233~1701
CDK4/CycD1112~100>1000
CDK5/p25186-1
CDK6/CycD3712--
CDK7/CycH555--

Data sourced from multiple independent assays. Values are approximate and for comparative purposes.

Experimental Protocols for Validating Kinase Inhibitor Specificity

To validate the specificity of a compound like this compound for CDK9, a multi-faceted experimental approach is required, encompassing biochemical assays, cell-based assays, and proteomic profiling.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.

a) In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable buffer (e.g., 1% DMSO).

    • Prepare a solution of purified recombinant CDK9/Cyclin T1 enzyme in kinase reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor solution.

    • Add the CDK9/Cyclin T1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a specific time (e.g., 1 hour) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding Kinase Detection Reagent.

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

b) KINOMEscan™ (Competition Binding Assay)

This high-throughput platform assesses the binding of an inhibitor to a large panel of kinases (typically over 400).

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR.

General Workflow:

  • A DNA-tagged kinase is incubated with the test inhibitor and an immobilized ligand.

  • If the inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • The results are typically reported as the percentage of kinase bound to the beads in the presence of the inhibitor compared to a DMSO control, or as a dissociation constant (Kd).

Cell-Based Assays

These assays evaluate the inhibitor's effect on CDK9 activity within a cellular context.

a) Western Blotting for Phospho-Serine 2 on RNA Polymerase II CTD

This method directly assesses the inhibition of CDK9's primary downstream target.

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to CDK9 inhibition).

    • Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain.

    • Use an antibody against total RNA Polymerase II as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated RNA Polymerase II. A decrease in the phospho-Ser2 signal indicates inhibition of CDK9 activity.

b) Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Principle:

When a small molecule binds to its target protein, it generally increases the protein's thermal stability.

General Workflow:

  • Treat intact cells or cell lysates with the test inhibitor or a vehicle control.

  • Heat the samples to a range of temperatures.

  • Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein (CDK9) remaining at each temperature by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Proteomics-Based Approaches

These methods provide an unbiased, global view of an inhibitor's selectivity.

a) Chemical Proteomics (Kinobeads)

This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.

Principle:

A test compound is added in solution to a cell lysate and competes with the immobilized inhibitors for binding to kinases. The proteins that are competed off the beads are identified and quantified by mass spectrometry.

General Workflow:

  • Incubate a cell lysate with kinobeads in the presence of the test inhibitor at various concentrations or a DMSO control.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the relative abundance of each kinase in the inhibitor-treated samples compared to the control. A decrease in the amount of a kinase pulled down by the beads indicates that the inhibitor binds to that kinase.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for validating inhibitor specificity.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation Control cluster_inhibition Inhibitor Action RNA_Pol_II RNA Polymerase II NELF_DSIF NELF/DSIF RNA_Pol_II->NELF_DSIF Pausing Phosphorylation Phosphorylation (Ser2 of CTD) RNA_Pol_II->Phosphorylation Promoter Promoter Region Promoter->RNA_Pol_II Binds Gene_Body Gene Body P_TEFb P-TEFb (CDK9/CycT) P_TEFb->RNA_Pol_II Activates via P_TEFb->NELF_DSIF Inhibits Phosphorylation->Gene_Body Elongation This compound This compound This compound->P_TEFb Inhibits

Caption: Simplified CDK9 signaling pathway in transcriptional elongation.

Experimental_Workflow cluster_workflow Kinase Inhibitor Specificity Validation Workflow Start Start: Candidate Inhibitor (this compound) Biochemical_Assays Biochemical Assays (e.g., KINOMEscan, ADP-Glo) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western Blot for p-Ser2, CETSA) Start->Cell_Based_Assays Proteomics Proteomics (e.g., Kinobeads) Start->Proteomics Data_Analysis Data Analysis and Specificity Profiling Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Proteomics->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: General experimental workflow for validating kinase inhibitor specificity.

Conclusion

The validation of this compound's specificity for CDK9 is a critical step in its development as a potential therapeutic agent. While direct, comprehensive kinase-wide profiling data for this compound is not currently available, this guide provides the necessary framework for such an evaluation. By employing a combination of biochemical, cell-based, and proteomics-based assays, researchers can generate a detailed specificity profile for this compound. The comparative data for MC180295, Flavopiridol, and Dinaciclib included herein serve as a valuable benchmark for what constitutes a potent and selective CDK9 inhibitor. Future studies generating this essential data for this compound will be instrumental in understanding its full therapeutic potential and off-target liabilities.

References

Comparative Analysis of Bohemine's Activity as a Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Bohemine, a 2,6,9-trisubstituted purine derivative identified as a cyclin-dependent kinase (CDK) inhibitor. Due to the limited availability of cross-laboratory validation for this compound, this document focuses on a detailed examination of the primary study on its activity in hybridoma cells and compares these findings with data from well-characterized, alternative CDK inhibitors.

Executive Summary

This compound has demonstrated a concentration-dependent dual effect on the proliferation of mouse hybridoma cells, stimulating growth at lower concentrations and inhibiting it at higher concentrations. This inhibitory effect is associated with cell cycle arrest at the G1/S and G2/M transitions. While this initial study provides a valuable baseline, a comprehensive understanding of this compound's potential as a therapeutic agent necessitates further investigation and validation by independent laboratories. This guide presents the existing data for this compound alongside a comparative analysis of other CDK inhibitors to provide a broader context for its activity.

Data Presentation: this compound and Alternative CDK Inhibitors

The following tables summarize the quantitative data on the biological activity of this compound and selected alternative CDK inhibitors.

Table 1: Effect of this compound on Hybridoma Cell Growth

Concentration (µM)Effect on Steady-State Viable Cell DensityReference
Micromolar rangeStimulation of cell growth[1]
10Inhibition of cell growth[1]
30Inhibition of cell growth[1]

Table 2: Effect of this compound on Hybridoma Cell Cycle

ConcentrationEffect on Cell CycleReference
Not specifiedRetardation at G1/S boundary[1]
Not specifiedRetardation at G2/M boundary[1]

Table 3: Comparative Activity of Alternative CDK Inhibitors

CompoundTarget CDKsEffect on Cell CycleCell TypeReference
Flavopiridol Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9)G1 and G2 arrestVarious cancer cell lines[2][3]
Roscovitine CDK1, CDK2, CDK5, CDK7G1/S and G2/M arrestVarious cancer cell lines[2][4]
Olomoucine CDK1, CDK2, CDK5G1/S and G2/M arrestVarious cancer cell lines[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for CDK inhibitors like this compound and the general workflows for the experimental protocols cited.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inactivates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis promotes CyclinB Cyclin B CyclinB->CDK1 activates This compound This compound (CDK Inhibitor) This compound->CDK4_6 inhibits This compound->CDK1 inhibits

Figure 1. Proposed signaling pathway for this compound's cell cycle inhibition.

Experimental_Workflow cluster_MTT MTT Assay for Cell Viability cluster_FACS Flow Cytometry for Cell Cycle Analysis A Seed hybridoma cells in 96-well plates B Treat cells with different concentrations of this compound A->B C Incubate for a defined period B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Culture hybridoma cells with and without this compound I Harvest and fix cells H->I J Treat with RNase I->J K Stain DNA with Propidium Iodide (PI) J->K L Analyze DNA content by flow cytometry K->L M Determine percentage of cells in G1, S, and G2/M phases L->M

Figure 2. General experimental workflows for cited assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Hybridoma cells

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed hybridoma cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][6][7][8]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Hybridoma cells

  • Complete culture medium

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture hybridoma cells in appropriate culture flasks or plates.

  • Treat the cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining. Incubate at 37°C for 30 minutes.

  • Add the PI staining solution to the cell suspension. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]

Conclusion and Future Directions

The available data on this compound from a single laboratory suggests it is a compound of interest with dual concentration-dependent effects on cell proliferation and the ability to induce cell cycle arrest.[1] However, for this compound to be considered a viable candidate for further drug development, its biological activities must be independently verified and expanded upon.

Recommendations for future research include:

  • Independent Validation: Replication of the hybridoma cell proliferation and cell cycle arrest experiments by independent research groups to validate the initial findings.

  • Mechanism of Action: Detailed studies to identify the specific cyclin-dependent kinases inhibited by this compound and to elucidate the downstream signaling pathways affected.

  • Broad-Spectrum Activity: Evaluation of this compound's activity across a panel of different cancer cell lines to determine its potential therapeutic breadth.

  • In Vivo Studies: If in vitro activity is confirmed, progression to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic properties.

This comparative guide serves as a starting point for researchers interested in this compound and other CDK inhibitors. The provided data and protocols offer a framework for designing future studies aimed at rigorously evaluating the therapeutic potential of this compound.

References

Comparative Toxicity Profile of Bohemine and Other Purine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicity profiles of the novel cyclin-dependent kinase (CDK) inhibitor Bohemine and established purine analogues such as Fludarabine, Cladribine, and Pentostatin. This analysis is based on available preclinical and clinical data to aid in the evaluation of their therapeutic potential and safety.

In Vitro Cytotoxicity

A critical aspect of anticancer drug development is the evaluation of a compound's cytotoxicity against both cancerous and normal cells to determine its therapeutic index. The following tables summarize the available in vitro cytotoxicity data for this compound and other purine analogues.

CompoundCell LineCell TypeIC50Exposure TimeAssay
This compound Mouse Hybridoma-Growth inhibition at 10 µM and 30 µM--
Fludarabine HL60Human Promyelocytic Leukemia57% cell death at 5 µg/mL-MTT
Differentiated HL60Differentiated Myeloid Cells<40% cell death at 500 µg/mL-MTT
Normal Mononuclear CellsHuman Peripheral Blood Mononuclear Cells<40% cell death at 500 µg/mL-MTT
ZMK-1Human Oropharynx Carcinoma-5 daysColony-forming
MRC-5Human Fetal Lung Fibroblasts-5 daysColony-forming
Cladribine 501MelHuman Melanoma (BRAF mutant)~2.9 µM-Proliferation Assay
1205LuHuman Melanoma (BRAF mutant, metastatic)~2.0 µM-Proliferation Assay
M249RHuman Melanoma (NRAS mutant, vemurafenib-resistant)~6.3 µM-Proliferation Assay
Normal Human MelanocytesNormal MelanocytesNo significant effect-Proliferation Assay
Pentostatin Tumor CellsVariousNo direct toxicity in vitro--

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The lack of extensive public data on this compound's IC50 across various cell lines is a current limitation.

In Vivo Toxicity

Acute toxicity studies in animal models are essential for determining the initial safety profile of a drug candidate. The following table summarizes the available LD50 (lethal dose, 50%) data for the compared purine analogues.

CompoundAnimal ModelRoute of AdministrationLD50
This compound --Data not available
Fludarabine Phosphate MouseIntravenous1236 mg/kg[1]
Fludarabine MouseIntraperitoneal375 mg/kg[2]
Cladribine MouseIntraperitoneal150 mg/kg[3][4]
Pentostatin Mouse-128 mg/kg[5][6]

Organ-Specific Toxicities

Hepatotoxicity

Drug-induced liver injury is a significant concern in drug development.

  • This compound: There is currently no publicly available data on the hepatotoxicity of this compound.

  • Fludarabine: Cases of clinically apparent liver injury have been reported, though often in patients receiving multiple chemotherapeutic agents. Fludarabine's immunosuppressive activity can also lead to the reactivation of hepatitis B.[7]

  • Cladribine: Cases of liver injury, including serious cases, have been reported post-marketing, with most events occurring within 8 weeks of the first treatment course.[8] A recent European review identified 16 cases of liver injury, including one fatal case of hepatic failure in a patient with pre-existing liver conditions.[8]

  • Pentostatin: While serum enzyme elevations can occur in up to 25% of patients, they are generally mild and transient.[9] However, rare but severe cases of acute liver injury leading to multiorgan failure and death have been described.[9][10]

Neurotoxicity

Neurotoxicity is a dose-limiting side effect for many chemotherapeutic agents.

  • This compound: There is currently no publicly available data on the neurotoxicity of this compound.

  • Fludarabine: Neurotoxicity is a recognized, though rare, side effect, particularly at high doses.[11] Clinical features can include progressive neurologic decline, blindness, coma, and death.[12] Imaging may show T2/FLAIR hyperintensities in the periventricular white matter.[12]

  • Cladribine: High doses have been associated with irreversible neurologic toxicity, including paraparesis and quadriparesis.[3]

  • Pentostatin: High doses can cause severe neurologic toxicity.[9]

Cardiotoxicity

Cardiotoxicity is a less common but potentially severe adverse effect of some purine analogues.

  • This compound: There is currently no publicly available data on the cardiotoxicity of this compound.

  • Fludarabine: Specific data on fludarabine-induced cardiotoxicity is limited.

  • Cladribine: Preclinical studies in rats indicated potential heart failure at high doses.

  • Pentostatin: No significant cardiotoxicity has been prominently reported in major clinical studies.

Genotoxicity

Genotoxicity assessment is crucial to evaluate the potential of a drug to cause genetic mutations.

  • This compound: There is currently no publicly available data on the genotoxicity of this compound.

  • Fludarabine: As an inhibitor of DNA synthesis, fludarabine has the potential for genotoxicity.

  • Cladribine: Cladribine interferes with DNA synthesis and repair, suggesting a potential for genotoxicity.[13] In vivo studies in mice have investigated its genotoxic and cytotoxic activities.[14]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Fludarabine) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

A simplified workflow for the MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and assign it to a toxicity class.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or evident toxicity) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.

General Procedure:

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., rats).

  • Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Classification: The substance is classified based on the dose at which mortality is observed.

Logical Flow of OECD 423:

OECD_423_Logic cluster_logic OECD 423 Decision Logic Start Start with initial dose Dose Administer dose to 3 animals Start->Dose Observe Observe for 14 days Dose->Observe Outcome Mortality? Observe->Outcome Stop_Classify Stop and classify Outcome->Stop_Classify Yes Dose_Higher Dose next group at higher level Outcome->Dose_Higher No Dose_Lower Dose next group at lower level Dose_Lower->Dose Dose_Higher->Dose

Decision-making flow in the OECD 423 acute toxicity test.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of purine analogues is intrinsically linked to their mechanism of action, which involves interference with nucleic acid synthesis and the induction of apoptosis.

  • This compound: As a cyclin-dependent kinase (CDK) inhibitor, this compound's primary mechanism of action is the induction of cell cycle arrest. Studies in hybridoma cells show that it can cause arrest at both the G1/S and G2/M checkpoints, depending on the concentration.[15] This disruption of the cell cycle is a key contributor to its cytotoxic effects. The specific signaling pathways downstream of CDK inhibition by this compound that lead to toxicity require further investigation.

  • Fludarabine: Fludarabine is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA synthesis by interfering with DNA polymerase, ribonucleotide reductase, and DNA primase.[1] It can also be incorporated into both DNA and RNA, leading to the termination of chain elongation and inhibition of protein synthesis. Fludarabine is also known to induce apoptosis.

  • Cladribine: Similar to fludarabine, cladribine is phosphorylated to its active triphosphate form, which accumulates in lymphocytes. It is incorporated into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair.[3] This ultimately triggers apoptosis.[3]

  • Pentostatin: Pentostatin is a potent inhibitor of adenosine deaminase (ADA).[5] Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then converted to deoxyadenosine triphosphate (dATP). High levels of dATP inhibit ribonucleotide reductase, thereby blocking DNA synthesis and inducing apoptosis, particularly in lymphocytes.[5]

Generalized Purine Analogue Toxicity Pathway:

Purine_Analogue_Toxicity cluster_pathway General Mechanism of Purine Analogue Toxicity PurineAnalogue Purine Analogue IntracellularActivation Intracellular Activation (Phosphorylation) PurineAnalogue->IntracellularActivation ActiveMetabolite Active Triphosphate Metabolite IntracellularActivation->ActiveMetabolite Inhibition Inhibition of Key Enzymes (e.g., DNA Polymerase, Ribonucleotide Reductase) ActiveMetabolite->Inhibition DNA_Incorp Incorporation into DNA/RNA ActiveMetabolite->DNA_Incorp DNA_Damage DNA Damage / Strand Breaks Inhibition->DNA_Damage DNA_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

A simplified diagram of the common toxicity pathway for many purine analogues.

Note on this compound's Pathway: The specific downstream effectors of this compound-induced CDK inhibition leading to apoptosis are not yet fully elucidated and represent an important area for future research.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature and regulatory documents. The toxicity profiles of these compounds can vary significantly based on the specific experimental conditions, cell types, and in vivo models used.

References

Independent Verification of Bohemine's Published Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Bohemine's published performance with other cyclin-dependent kinase (CDK) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's effects, particularly in the context of hybridoma cell culture and monoclonal antibody production.

Data Presentation: this compound's In Vitro Efficacy and Comparative CDK Inhibitor Activity

Direct comparative studies of this compound against other CDK inhibitors in hybridoma cell cultures for monoclonal antibody production are not available in the published literature. Therefore, this guide presents the available data on this compound's effects on hybridoma cells separately from the data on other CDK inhibitors, which have been primarily studied in the context of cancer therapy.

Table 1: Summary of this compound's Effects on Hybridoma Cell Culture [1][2]

ParameterConcentrationObservation
Cell Growth Micromolar concentrationsStimulation of cell growth
10 µMInhibition of growth
30 µMInhibition of growth
Monoclonal Antibody Production 1–10 µMShort-term arrest followed by a significant temporary increase in specific production rate
Cell Cycle Concentration-dependentRetardation at both the G1/S and G2/M boundaries

Table 2: Comparative IC50 Values of Various CDK Inhibitors Against a Panel of Kinases

This table provides a comparison of the half-maximal inhibitory concentration (IC50) values of this compound and other CDK inhibitors against various cyclin-dependent kinases. It is important to note that these values were determined in in vitro kinase assays and not in cell-based assays, and the experimental conditions may vary between studies.

InhibitorCDK1/cyclin B (nM)CDK2/cyclin A (nM)CDK2/cyclin E (nM)CDK4/cyclin D1 (nM)CDK6/cyclin D3 (nM)CDK7/cyclin H (nM)CDK9/cyclin T1 (nM)
This compound 350150->10000-20035
Roscovitine 657070>100000-400400
Olomoucine 300030003000>100000-25000-
Palbociclib ---1116--
Ribociclib ---1039--
Abemaciclib 63103-210--

Data for this compound, Roscovitine, and Olomoucine are from a study on various kinases. Data for Palbociclib, Ribociclib, and Abemaciclib are from studies focused on CDK4/6 inhibition in cancer.

Experimental Protocols

A detailed, step-by-step experimental protocol from the primary publication on this compound's effect on hybridoma cells (Franek et al., 2001) is not publicly available. However, the following is a representative protocol for the culture of hybridoma cells and the assessment of the effects of a CDK inhibitor, based on the information in the publication and general hybridoma culture techniques.

Representative Experimental Protocol for Investigating the Effect of this compound on Hybridoma Cells

1. Cell Culture and Maintenance:

  • Cell Line: Mouse hybridoma cell line (e.g., as described in Franek et al., 2001).

  • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Seed hybridoma cells in culture plates at a density of 1 x 10^5 cells/mL.

  • Add this compound to the cell cultures at final concentrations ranging from 1 µM to 30 µM. A vehicle control (DMSO) should be included.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

3. Assessment of Cell Growth:

  • At each time point, collect an aliquot of the cell suspension.

  • Determine the viable cell density and total cell number using a hemocytometer and trypan blue exclusion assay.

4. Analysis of Monoclonal Antibody Production:

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant, which contains the secreted monoclonal antibodies.

  • Quantify the concentration of the monoclonal antibody in the supernatant using an enzyme-linked immunosorbent assay (ELISA) specific for the antibody isotype.

5. Cell Cycle Analysis:

  • Harvest the cells by centrifugation.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase A.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Diagram 1: General Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Progression

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes activates CyclinE Cyclin E G1_S_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E DNA_Replication DNA Replication CDK2_E->DNA_Replication CyclinA Cyclin A DNA_Replication->CyclinA CDK2_A CDK2 CyclinA->CDK2_A G2_M_Genes G2/M Phase Gene Expression CDK2_A->G2_M_Genes CyclinB Cyclin B G2_M_Genes->CyclinB CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis This compound This compound This compound->CDK46 inhibits (G1/S arrest) This compound->CDK1 inhibits (G2/M arrest)

Caption: General overview of the cell cycle regulation by CDKs and the points of inhibition by this compound.

Diagram 2: Experimental Workflow for this compound's Effect on Hybridoma Cells

Experimental_Workflow cluster_assays Assessments start Start: Hybridoma Cell Culture treatment Treatment with this compound (various concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation cell_growth Cell Growth Analysis (Trypan Blue Exclusion) incubation->cell_growth mab_production MAb Production Analysis (ELISA) incubation->mab_production cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle results Data Analysis and Comparison cell_growth->results mab_production->results cell_cycle->results end End: Conclusion on this compound's Effects results->end

References

Safety Operating Guide

Proper Disposal of Bohemine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of Bohemine, a synthetic, cell-permeable, cyclin-dependent kinase inhibitor.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore essential to mitigate risks to personnel and the environment. The primary route for disposal is through an approved hazardous waste disposal facility.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the hazards of this compound. The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective chemical-resistant gloves.[1]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1]

Quantitative Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary statements for this compound as provided in its Safety Data Sheet (SDS).[1]

Identifier Statement
H302 Harmful if swallowed.
H410 Very toxic to aquatic life with long lasting effects.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P273 Avoid release to the environment.
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330 Rinse mouth.
P391 Collect spillage.
P501 Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. The following protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing this compound.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.
  • The container must be compatible with the chemical and sealable to prevent leaks or spills.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling of Solid Waste:

  • Carefully transfer any solid this compound waste into the designated hazardous waste container.
  • Avoid generating dust during the transfer. If necessary, moisten the solid with a small amount of a compatible solvent to minimize dust formation.
  • Any materials used to clean up solid this compound, such as contaminated wipes or PPE, should also be placed in the designated waste container.

3. Handling of Liquid Waste:

  • Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
  • Do not dispose of any liquid containing this compound down the drain, as it is very toxic to aquatic life.[1]

4. Spillage Management:

  • In the event of a spill, prevent the spread of the material.
  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
  • Collect any spillage to prevent it from entering waterways.[1]

5. Container Sealing and Labeling:

  • Once the waste container is full (typically no more than 80% capacity), securely seal the lid.
  • Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS guidelines.

6. Storage and Final Disposal:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.
  • This area should be cool, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
  • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form 2. Assess Waste Form ppe->assess_form solid_waste 3a. Solid Waste assess_form->solid_waste Solid liquid_waste 3b. Liquid Waste assess_form->liquid_waste Liquid collect_solid 4a. Carefully Transfer to Hazardous Waste Container solid_waste->collect_solid collect_liquid 4b. Collect in Sealed Hazardous Waste Container liquid_waste->collect_liquid spill Spill Occurs? collect_solid->spill collect_liquid->spill collect_spill Collect Spillage with Inert Absorbent spill->collect_spill Yes seal_label 5. Seal and Label Container spill->seal_label No collect_spill->seal_label store 6. Store in Designated Hazardous Waste Area seal_label->store dispose 7. Arrange for Pickup by Approved Waste Disposal store->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Bohemine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Bohemine, a purine derivative that inhibits cyclin-dependent kinases.[1]

Personal Protective Equipment (PPE)

Ensure the use of appropriate personal protective equipment to minimize exposure and ensure personal safety.[2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[2][3]
Hand Protection Protective GlovesImpermeable and resistant to the product.[2][4] Inspect gloves prior to use and dispose of contaminated gloves properly.[5]
Body Protection Impervious ClothingTo protect skin from contact.[2][3]
Respiratory Protection Suitable RespiratorA type N95 (US) respirator is recommended.[6] Use in areas with appropriate exhaust ventilation.[2][3]

Operational Plan: Handling and Storage

Handling:

  • Avoid inhalation, and contact with eyes and skin.[2][3]

  • Prevent the formation of dust and aerosols.[2][3]

  • Use only in areas with adequate exhaust ventilation.[2][3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash skin thoroughly after handling.[1][2]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[2][4]

  • Store at -20°C for the crystalline solid.[1][2]

  • If in a solvent, store at -80°C.[2]

  • Keep away from direct sunlight and sources of ignition.[2]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[2][3]

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[2]

Spills:

  • Use full personal protective equipment.[2][3]

  • Evacuate personnel to safe areas and ensure adequate ventilation.[2][3]

  • Prevent further leakage or spillage if it is safe to do so.[2][3]

  • Absorb solutions with a liquid-binding material like diatomite.[2][3]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[2][3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[2][3][5] Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow official regulations.[4] For larger amounts, contact a licensed professional waste disposal company.[5] Contaminated packaging should also be disposed of according to regulations.[2][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

Bohemine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Weigh this compound solid B->C D Dissolve in appropriate solvent (e.g., DMSO) C->D E Perform experiment D->E F Decontaminate surfaces and equipment E->F G Segregate waste (solid, liquid, sharps) F->G H Dispose of waste according to regulations G->H I Doff and dispose of PPE H->I

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

Detailed experimental protocols for specific research applications of this compound are not available in the provided safety data sheets. For methodologies related to its use as a cyclin-dependent kinase inhibitor, researchers should consult relevant scientific literature, such as the study by Raynaud et al. in Clinical Cancer Research (2005).[8] That study investigated the pharmacokinetic-pharmacodynamic relationships of this compound in a human colon carcinoma model.[8]

References

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Bohemine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.